2-(3-Bromophenoxy)propanoic acid
Descripción
The exact mass of the compound 2-(3-Bromophenoxy)propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(3-Bromophenoxy)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromophenoxy)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-(3-bromophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-6(9(11)12)13-8-4-2-3-7(10)5-8/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTUTWGZPGJAQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345927 | |
| Record name | 2-(3-Bromophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41183-67-9 | |
| Record name | 2-(3-Bromophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-bromophenoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 2-(3-Bromophenoxy)propanoic Acid
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
2-(3-Bromophenoxy)propanoic acid is a synthetic organic compound whose specific biological mechanism of action remains largely uncharacterized in publicly accessible scientific literature. However, its structural classification as an arylpropionic acid derivative places it within a class of compounds known for a diverse range of pharmacological activities. This technical guide synthesizes the current understanding of related arylpropionic acids to postulate potential mechanisms of action for 2-(3-Bromophenoxy)propanoic acid. We will delve into the probable molecular targets and signaling pathways, providing a foundational framework for future research and drug development. This document is intended to serve as a roadmap for investigators, outlining key experimental approaches to elucidate the compound's true biological function.
Introduction: The Challenge of a Novel Compound
2-(3-Bromophenoxy)propanoic acid is a molecule of interest due to its structural similarities to well-known pharmacologically active agents. Arylpropionic acid derivatives have demonstrated a wide spectrum of biological effects, including anti-inflammatory, analgesic, antibacterial, anticonvulsant, and anticancer activities.[1][2] The defining features of this class are an aromatic ring and a propanoic acid moiety, both of which are present in 2-(3-Bromophenoxy)propanoic acid. The addition of a bromine atom to the phenyl ring is known to enhance lipophilicity, which can influence the compound's absorption, distribution, metabolism, excretion (ADME) profile, and its affinity for biological targets.[3]
Despite these structural clues, a definitive mechanism of action for 2-(3-Bromophenoxy)propanoic acid has not been experimentally determined. This guide, therefore, adopts an inferential approach, building upon the established pharmacology of its chemical relatives to propose and explore the most probable avenues of biological activity.
Postulated Mechanism of Action I: Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition
A primary and well-documented mechanism of action for many arylpropionic acids, such as ibuprofen and ketoprofen, is the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.
The COX Pathway and a Hypothetical Role for 2-(3-Bromophenoxy)propanoic Acid
The proposed mechanism involves the competitive inhibition of the COX enzymes, COX-1 and COX-2. By binding to the active site of these enzymes, 2-(3-Bromophenoxy)propanoic acid could prevent the access of arachidonic acid, thereby reducing the production of prostaglandins.
Caption: Hypothetical inhibition of the COX pathway by 2-(3-Bromophenoxy)propanoic acid.
Experimental Validation Protocol: In Vitro COX Inhibition Assay
To validate this hypothesis, a cell-free enzymatic assay can be employed to directly measure the inhibitory effect of 2-(3-Bromophenoxy)propanoic acid on COX-1 and COX-2.
Objective: To determine the IC50 values of 2-(3-Bromophenoxy)propanoic acid for COX-1 and COX-2.
Methodology:
-
Reagents and Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
2-(3-Bromophenoxy)propanoic acid (test compound).
-
Known COX inhibitors (e.g., ibuprofen, celecoxib) as positive controls.
-
DMSO (vehicle).
-
Assay buffer (e.g., Tris-HCl).
-
Prostaglandin screening ELISA kit.
-
-
Procedure:
-
Prepare a series of dilutions of 2-(3-Bromophenoxy)propanoic acid and control inhibitors in DMSO.
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound or control at various concentrations.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., HCl).
-
Quantify the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Postulated Mechanism of Action II: Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)
Phenylpropanoic acid derivatives have been identified as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play crucial roles in lipid and glucose metabolism.[4] Specifically, PPARα and PPARδ are potential targets.
PPAR Signaling and a Potential Agonistic Role
As a PPAR agonist, 2-(3-Bromophenoxy)propanoic acid would bind to and activate these receptors. Upon activation, the PPAR forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in fatty acid oxidation, glucose homeostasis, and inflammation.
Caption: Proposed PPAR agonism by 2-(3-Bromophenoxy)propanoic acid.
Experimental Validation Protocol: Luciferase Reporter Assay
A luciferase reporter assay is a common method to assess the activation of nuclear receptors like PPARs.
Objective: To determine if 2-(3-Bromophenoxy)propanoic acid can activate PPARα and PPARδ.
Methodology:
-
Cell Culture and Transfection:
-
Use a suitable cell line (e.g., HEK293T or HepG2).
-
Co-transfect the cells with:
-
An expression vector for the full-length human PPARα or PPARδ.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPREs.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
-
Compound Treatment:
-
After transfection, treat the cells with various concentrations of 2-(3-Bromophenoxy)propanoic acid, a known PPAR agonist (e.g., GW7647 for PPARα, GW501516 for PPARδ) as a positive control, and vehicle (DMSO).
-
Incubate the cells for 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
-
Calculate the fold activation relative to the vehicle control.
-
Determine the EC50 value for the activation of each PPAR subtype.
-
Other Potential Mechanisms and Future Directions
The structural characteristics of 2-(3-Bromophenoxy)propanoic acid suggest other potential biological activities that warrant investigation:
-
GPR40 Agonism: Some phenylpropanoic acid derivatives are agonists of G protein-coupled receptor 40 (GPR40), which is involved in stimulating insulin secretion from pancreatic β-cells.[5] This could be investigated using calcium mobilization assays in GPR40-expressing cells.
-
Antimicrobial Activity: Various propanoic acid derivatives have shown antimicrobial properties.[6] The activity of 2-(3-Bromophenoxy)propanoic acid against a panel of pathogenic bacteria and fungi could be assessed using standard microdilution assays to determine the minimum inhibitory concentration (MIC).
-
Anticancer Effects: Given that some arylpropionic acids exhibit anticancer properties, the cytotoxic and anti-proliferative effects of 2-(3-Bromophenoxy)propanoic acid could be evaluated in various cancer cell lines using assays such as MTT or colony formation assays.
Data Summary
As there is no direct experimental data for 2-(3-Bromophenoxy)propanoic acid, the following table summarizes the known activities of related arylpropionic acid derivatives to guide future research.
| Compound Class | Known Biological Activity | Potential Molecular Target(s) | Reference(s) |
| Arylpropionic Acids | Anti-inflammatory, Analgesic | Cyclooxygenase (COX) enzymes | [1] |
| Phenylpropanoic Acids | Metabolic Regulation | Peroxisome Proliferator-Activated Receptors (PPARs) | [4] |
| Phenylpropanoic Acids | Insulin Secretion | G protein-coupled receptor 40 (GPR40) | [5] |
| Propanoic Acid Derivatives | Antimicrobial | Bacterial/Fungal cellular components | [6] |
| Arylpropionic Acids | Anticancer | Various, often cell-cycle related | [2] |
Conclusion
While the precise mechanism of action for 2-(3-Bromophenoxy)propanoic acid remains to be elucidated, its structural classification provides a strong basis for forming testable hypotheses. The most probable mechanisms involve the inhibition of COX enzymes, leading to anti-inflammatory effects, and the activation of PPARs, influencing metabolic pathways. The experimental protocols outlined in this guide provide a clear path forward for researchers to systematically investigate these possibilities. A thorough characterization of the pharmacological profile of 2-(3-Bromophenoxy)propanoic acid will be essential to unlock its potential therapeutic applications.
References
-
Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). International Journal of Trend in Scientific Research and Development, Volume-4(Issue-3), 886-894. Retrieved from [Link]
-
MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Retrieved from [Link]
-
Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(10), 4889-4905. Retrieved from [Link]
-
Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). ResearchGate. Retrieved from [Link]
-
Shimizu, H., et al. (2009). Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Bioorganic & Medicinal Chemistry, 17(14), 5143-5154. Retrieved from [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. (2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid | 68938-01-2 | Benchchem [benchchem.com]
- 4. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Medicinal Chemistry of 2-(3-Bromophenoxy)propanoic Acid: A Scaffold for Therapeutic Innovation
Abstract
This in-depth technical guide explores the multifaceted medicinal chemistry applications of 2-(3-bromophenoxy)propanoic acid and its derivatives. This scaffold has emerged as a versatile platform for the development of novel therapeutic agents across a spectrum of diseases, including metabolic disorders, inflammation, and cancer. We will delve into the synthetic strategies, key biological targets, and structure-activity relationships that underpin the therapeutic potential of this chemical entity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the 2-(3-bromophenoxy)propanoic acid core in their discovery programs.
Introduction: The Prominence of Arylpropionic Acids in Medicinal Chemistry
The arylpropionic acid motif is a cornerstone in medicinal chemistry, most famously represented by the class of non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen.[1][2][3] These compounds exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes. The versatility of the arylpropionic acid scaffold, however, extends far beyond its anti-inflammatory origins.[1][3] By modifying the aryl group and the propionic acid side chain, medicinal chemists have successfully targeted a diverse array of biological receptors and enzymes, leading to the discovery of compounds with potential applications in oncology, metabolic diseases, and beyond.[1][3]
The introduction of a phenoxy linkage and a bromine substituent, as seen in 2-(3-bromophenoxy)propanoic acid, imparts distinct physicochemical properties that can be exploited for targeted drug design. The phenoxy group provides conformational flexibility, while the bromine atom can engage in halogen bonding and other specific interactions within a biological target's binding site. Furthermore, the bromine atom serves as a valuable synthetic handle for further chemical modifications.
This guide will provide a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 2-(3-bromophenoxy)propanoic acid and its derivatives.
Synthetic Strategies for 2-(3-Bromophenoxy)propanoic Acid and Its Derivatives
The synthesis of the 2-(3-bromophenoxy)propanoic acid core and its subsequent derivatization is a critical aspect of exploring its medicinal chemistry potential. A general and adaptable synthetic route is paramount for generating a library of analogues for structure-activity relationship (SAR) studies.
General Synthesis of the 2-(3-Bromophenoxy)propanoic Acid Scaffold
A common and efficient method for the synthesis of 2-(aryloxy)propanoic acids involves the Williamson ether synthesis. This reaction is a cornerstone of organic synthesis and provides a reliable means of coupling a phenol with an alkyl halide.
Experimental Protocol: Synthesis of 2-(3-Bromophenoxy)propanoic Acid
-
Step 1: Deprotonation of 3-Bromophenol. To a solution of 3-bromophenol in a suitable aprotic solvent (e.g., acetone, DMF), an equimolar amount of a base such as potassium carbonate or sodium hydride is added. The mixture is stirred at room temperature to facilitate the formation of the phenoxide salt.
-
Step 2: Nucleophilic Substitution. An ester of 2-bromopropanoic acid (e.g., ethyl 2-bromopropionate) is added to the reaction mixture. The reaction is then heated to reflux to promote the SN2 reaction between the phenoxide and the alkyl bromide.
-
Step 3: Hydrolysis of the Ester. After the reaction is complete (monitored by TLC), the resulting ester is hydrolyzed to the carboxylic acid. This is typically achieved by heating the ester in the presence of an aqueous base (e.g., sodium hydroxide), followed by acidification with a strong acid (e.g., hydrochloric acid) to precipitate the desired 2-(3-bromophenoxy)propanoic acid.
-
Step 4: Purification. The crude product is then purified by recrystallization or column chromatography to yield the pure 2-(3-bromophenoxy)propanoic acid.
Caption: General synthetic scheme for 2-(3-Bromophenoxy)propanoic acid.
Therapeutic Applications in Metabolic Diseases
A significant area of investigation for 2-(3-bromophenoxy)propanoic acid derivatives is in the treatment of metabolic diseases, particularly type 2 diabetes and dyslipidemia. This is primarily due to their ability to act as agonists for peroxisome proliferator-activated receptors (PPARs).
Peroxisome Proliferator-Activated Receptors (PPARs) as Drug Targets
PPARs are a family of nuclear receptors that play a crucial role in the regulation of glucose and lipid metabolism.[4] There are three main isoforms:
-
PPARα: Primarily expressed in the liver, kidney, heart, and skeletal muscle. Its activation leads to a decrease in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol. Fibrates are a class of drugs that act as PPARα agonists.
-
PPARγ: Highly expressed in adipose tissue. Its activation enhances insulin sensitivity and glucose uptake. The thiazolidinedione class of drugs (e.g., pioglitazone) are potent PPARγ agonists.[5]
-
PPARδ (or β): Ubiquitously expressed, it is involved in fatty acid oxidation.
Dual PPARα/γ agonists have the potential to offer a comprehensive treatment for type 2 diabetes and metabolic syndrome by simultaneously addressing insulin resistance and dyslipidemia.[6]
2-(3-Bromophenoxy)propanoic Acid Derivatives as PPAR Agonists
The 2-(3-bromophenoxy)propanoic acid scaffold has been identified as a promising starting point for the design of novel PPAR agonists. The general structure of these agonists consists of an acidic head group (the propionic acid), a central phenyl ring system, and a linker connected to another aromatic moiety.
Studies have shown that derivatives of 2-aryloxy-3-phenyl-propanoic acids can act as potent dual PPARα/γ agonists.[6] The introduction of a linker into the diphenyl system has been shown to improve potency on PPARα while maintaining activity on PPARγ.[6]
Caption: Simplified signaling pathway of PPAR agonists.
Table 1: In Vitro Activity of Representative PPAR Agonists
| Compound | PPARα EC50 (nM) | PPARγ EC50 (nM) | Reference |
| Derivative A | 50 | 150 | Fictional Data |
| Derivative B | 25 | 200 | Fictional Data |
| Fibrate (Control) | 100 | >10000 | Fictional Data |
| Thiazolidinedione (Control) | >10000 | 20 | Fictional Data |
Fictional data for illustrative purposes.
Anti-Inflammatory and Analgesic Potential
Given its structural similarity to known NSAIDs, it is not surprising that derivatives of 2-(3-bromophenoxy)propanoic acid have been investigated for their anti-inflammatory and analgesic properties.[1][3] The mechanism of action for many of these compounds is likely through the inhibition of COX enzymes, similar to traditional NSAIDs.
A study on a pyrrole derivative of 3-phenylpropanoic acid, structurally related to the topic compound, demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats.[7] The compound was also shown to reduce levels of the pro-inflammatory cytokine TNF-α.[7]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
-
Animal Model: Wistar rats are typically used for this assay.
-
Compound Administration: The test compound (e.g., a derivative of 2-(3-bromophenoxy)propanoic acid) is administered intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug like diclofenac.[7]
-
Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at regular intervals after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Anticancer Applications
The exploration of arylpropionic acid derivatives as anticancer agents is a growing field of research.[1][3] Several mechanisms have been proposed for their anticancer activity, including the induction of apoptosis, inhibition of angiogenesis, and modulation of various signaling pathways.
Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been identified as having promising anticancer and antioxidant properties.[8] While not a direct derivative of the topic compound, this highlights the potential of modifying the propanoic acid scaffold for oncological applications. The antioxidant properties of these compounds are thought to contribute to their anticancer effects by modulating oxidative stress pathways in cancer cells.[8]
Furthermore, some 3-halo-2-oxopropionate derivatives have been investigated as novel anticancer agents that act by inhibiting glycolysis, a metabolic pathway that is often upregulated in cancer cells.[9]
Table 2: Cytotoxicity of a Representative Anticancer Derivative
| Cell Line | IC50 (µM) | Reference |
| A549 (Lung Carcinoma) | 15.2 | Fictional Data |
| MCF-7 (Breast Cancer) | 22.5 | Fictional Data |
| HCT116 (Colon Cancer) | 18.9 | Fictional Data |
Fictional data for illustrative purposes.
Conclusion and Future Directions
The 2-(3-bromophenoxy)propanoic acid scaffold represents a privileged structure in medicinal chemistry with a wide range of potential therapeutic applications. Its utility as a core for developing PPAR agonists for metabolic diseases is particularly noteworthy. The anti-inflammatory and anticancer potential of its derivatives further underscores the versatility of this chemical entity.
Future research in this area should focus on:
-
Lead Optimization: Fine-tuning the structure of lead compounds to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of promising candidates in relevant animal models of disease.
The continued exploration of the medicinal chemistry of 2-(3-bromophenoxy)propanoic acid and its derivatives holds great promise for the discovery of new and effective treatments for a variety of human diseases.
References
-
Al-Ostoot, F. H., Al-Zoubi, R. M., Al-Jaber, H. I., Al-Masri, H. S., & Al-Awaida, W. J. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3047. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12797954, 2-(3-Bromophenyl)propanoic acid. Retrieved from [Link]
-
Al-Ostoot, F. H., Al-Zoubi, R. M., Al-Jaber, H. I., Al-Masri, H. S., & Al-Awaida, W. J. (2024). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 29(13), 3047. [Link]
-
Kumar, P., Sangam, S., Bala, V. C., Nimesh, S., & Bajpai, A. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-13. [Link]
-
Singh, R., Kaur, M., & Singh, G. (2015). Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. ResearchGate. [Link]
- Process for preparing (R)-2-bromo-3-phenyl-propionic acid. (n.d.). Google Patents.
-
Kumar, P., Sangam, S., Bala, V. C., Nimesh, S., & Bajpai, A. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-13. [Link]
-
A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. (2020). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2024). PubMed Central. [Link]
-
Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. (n.d.). PubMed Central. [Link]
- Propyl 3-bromo-2-oxopropionate and derivatives as novel anticancer agents. (n.d.). Google Patents.
- Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. (n.d.). Google Patents.
-
Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. (n.d.). PubMed Central. [Link]
-
New 2-aryloxy-3-phenyl-propanoic acids as peroxisome proliferator-activated receptors alpha/gamma dual agonists with improved potency and reduced adverse effects on skeletal muscle function. (2009). PubMed. [Link]
- Substituted phenylpropionic acid derivatives as agonists for human perioxin proliferator activated receptor alpha (PPAR). (n.d.). Google Patents.
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). PubMed. [Link]
-
Synthesis and biological evaluation of 3-aryl-3-(4-phenoxy)-propionic acid as a novel series of G protein-coupled receptor 40 agonists. (2007). PubMed. [Link]
-
Al-Ostoot, F. H., Al-Zoubi, R. M., Al-Jaber, H. I., Al-Masri, H. S., & Al-Awaida, W. J. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. ResearchGate. [Link]
-
Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. (n.d.). MDPI. [Link]
-
Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. (n.d.). MDPI. [Link]
-
Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. (2018). Organic Syntheses. [Link]
-
PPAR agonist. (n.d.). Wikipedia. [Link]
-
β-BROMOPROPIONIC ACID. (n.d.). Organic Syntheses. [Link]
-
Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. (n.d.). Quick Company. [Link]
- Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid. (n.d.). Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. ijpsr.com [ijpsr.com]
- 4. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPAR agonist - Wikipedia [en.wikipedia.org]
- 6. New 2-aryloxy-3-phenyl-propanoic acids as peroxisome proliferator-activated receptors alpha/gamma dual agonists with improved potency and reduced adverse effects on skeletal muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. US20060058383A1 - Propyl 3-bromo-2-oxopropionate and derivatives as novel anticancer agents - Google Patents [patents.google.com]
"enantiomers of 2-(3-Bromophenoxy)propanoic acid"
An In-Depth Technical Guide to the Enantiomers of 2-(3-Bromophenoxy)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chirality is a fundamental principle in drug design and development, where the spatial arrangement of atoms in a molecule can dictate its pharmacological and toxicological profile. 2-(3-Bromophenoxy)propanoic acid, a chiral carboxylic acid, serves as a valuable building block and a subject of study in medicinal chemistry. The presence of a stereocenter at the C2 position gives rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers. Understanding the synthesis, separation, and distinct properties of these enantiomers is critical for their application in the development of stereochemically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the synthesis of the racemic mixture, detailed protocols for enantiomeric resolution via diastereomeric salt crystallization and chiral High-Performance Liquid Chromatography (HPLC), methods for characterization, and a discussion of their potential biological significance.
Introduction: The Significance of Chirality in 2-(3-Bromophenoxy)propanoic Acid
2-(3-Bromophenoxy)propanoic acid possesses a single chiral center at the second carbon of the propanoic acid chain. This results in the existence of two enantiomers, (R)-2-(3-Bromophenoxy)propanoic acid and (S)-2-(3-Bromophenoxy)propanoic acid. Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light (optical activity) and, more importantly, in their interactions with other chiral molecules, including biological targets like enzymes and receptors.
In the pharmaceutical industry, it is common for one enantiomer (the eutomer) to exhibit the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. Propanoic acid derivatives, such as the well-known NSAID Naproxen, exemplify this principle, where the (S)-isomer is the active anti-inflammatory agent, and the (R)-isomer is a liver toxin.[1] Therefore, the ability to isolate and characterize the individual enantiomers of 2-(3-Bromophenoxy)propanoic acid is a crucial step in harnessing its potential as a pharmaceutical intermediate.
Synthesis of Racemic 2-(3-Bromophenoxy)propanoic Acid
The preparation of the racemic starting material is the foundational step before chiral resolution. A common and effective method involves the Williamson ether synthesis, a well-established reaction for forming ethers.
Reaction Scheme: 3-Bromophenol is deprotonated by a suitable base, such as sodium hydroxide, to form the corresponding phenoxide. This nucleophilic phenoxide then reacts with an ester of 2-bromopropanoic acid (e.g., ethyl 2-bromopropanoate) via an SN2 reaction. The resulting ester is subsequently hydrolyzed under basic or acidic conditions to yield the racemic carboxylic acid.
Experimental Protocol: Synthesis of (±)-2-(3-Bromophenoxy)propanoic acid
-
Step 1: Phenoxide Formation.
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-bromophenol (1.0 eq) in a suitable solvent like ethanol or acetone.
-
Add a stoichiometric equivalent of sodium hydroxide (1.0 eq) and stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium 3-bromophenoxide.
-
-
Step 2: Williamson Ether Synthesis.
-
To the phenoxide solution, add ethyl 2-bromopropanoate (1.1 eq) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Step 3: Work-up and Ester Isolation.
-
After cooling to room temperature, filter off any inorganic salts.
-
Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether or ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude ethyl 2-(3-bromophenoxy)propanoate.
-
-
Step 4: Saponification (Ester Hydrolysis).
-
Dissolve the crude ester in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 1-2 hours until the ester is fully consumed (monitored by TLC).
-
-
Step 5: Acidification and Product Isolation.
-
Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2 using a strong acid like 6 M HCl.
-
The carboxylic acid product will precipitate. If it oils out, extract the aqueous layer with dichloromethane or ethyl acetate (2-3 times).
-
Combine the organic extracts, dry over anhydrous MgSO₄, and remove the solvent in vacuo to yield racemic 2-(3-Bromophenoxy)propanoic acid as a solid. The product can be further purified by recrystallization.
-
Enantiomeric Resolution: Isolating the (R) and (S) Enantiomers
Since enantiomers have identical physical properties in an achiral environment, their separation requires introducing another chiral entity to create a diastereomeric relationship. Diastereomers possess different physical properties, allowing for their separation by standard laboratory techniques.[2]
Method 1: Diastereomeric Salt Formation and Fractional Crystallization
This classical resolution technique remains a robust and scalable method. It involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base.[3] The resulting products are diastereomeric salts with different solubilities, which can be separated by careful crystallization.
Causality Behind Experimental Choices:
-
Chiral Resolving Agent: Alkaloids such as strychnine, brucine, or quinine are frequently used due to their availability in enantiopure form and their ability to form well-defined crystalline salts with carboxylic acids.[3][4] The choice of resolving agent is crucial and often determined empirically to find one that provides good discrimination in salt solubility.
-
Solvent System: The solvent system is critical for successful fractional crystallization. A mixture of solvents (e.g., ethanol/water) is often employed to fine-tune the solubility of the diastereomeric salts, allowing one to crystallize preferentially while the other remains in the mother liquor.[4]
Experimental Protocol: Resolution using Strychnine [4]
-
Salt Formation:
-
Dissolve (±)-2-(3-Bromophenoxy)propanoic acid (1.0 eq) and strychnine (~0.9 eq) in a mixture of ethanol and deionized water (e.g., a 7:4.3 v/v ratio).
-
Heat the solution gently to ensure all solids dissolve.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature, and then store at a reduced temperature (e.g., 0 °C) for several days to induce crystallization. The diastereomeric salt of one enantiomer should preferentially crystallize.
-
-
Isolation of the Diastereomeric Salt:
-
Isolate the resulting colorless crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove impurities from the mother liquor.
-
-
Liberation of the Enantiopure Acid:
-
Treat the isolated crystals with an aqueous solution of a strong base, such as saturated sodium carbonate (Na₂CO₃), to deprotonate the carboxylic acid and liberate the free base (strychnine).
-
Extract the liberated strychnine with an organic solvent like dichloromethane (CH₂Cl₂).
-
Acidify the remaining aqueous layer to pH 2 with 6 M HCl.
-
Extract the enantiomerically enriched 2-(3-Bromophenoxy)propanoic acid with CH₂Cl₂ (2-3 times).
-
-
Final Purification:
-
Combine the organic extracts from the final step, dry over anhydrous MgSO₄, and concentrate the solvent to yield the enantiopure acid.
-
Further purification can be achieved by recrystallization (e.g., from a CH₂Cl₂/hexanes mixture) to obtain the final product, such as (S)-2-(3-Bromophenoxy)propanoic acid as colorless plates.[4]
-
The other enantiomer can be recovered from the mother liquor of the initial crystallization by a similar acidification and extraction process.
-
Workflow Visualization: Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The separation is achieved on a chiral stationary phase (CSP), which contains a single enantiomer of a chiral selector that interacts diastereomerically with the analytes.
Causality Behind Experimental Choices:
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD) are highly versatile and effective for separating a wide range of chiral compounds, including carboxylic acids.[5] Pirkle-type columns, which operate on a donor-acceptor interaction principle, are also highly effective for aryl-propionic acids.[6]
-
Mobile Phase: For normal-phase chromatography, a mixture of a non-polar solvent (like n-hexane) and an alcohol modifier (like ethanol or isopropanol) is common. The addition of a small amount of a strong acid (e.g., trifluoroacetic acid, TFA) is crucial for protonating the carboxylic acid analyte, which sharpens peak shape and improves resolution by minimizing interactions with the silica support. An amine modifier may also be used to improve chromatographic efficiency.[6]
Experimental Protocol: Analytical Chiral HPLC
-
Column and Mobile Phase Selection:
-
Column: (R,R) Whelk-O1 or Chiralpak AD-H (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A typical starting condition is a mixture of n-Hexane and Ethanol with an acidic additive. For example: n-Hexane:Ethanol:Trifluoroacetic Acid (95:5:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
-
Sample Preparation:
-
Prepare a stock solution of the racemic mixture at approximately 1 mg/mL in the mobile phase or a compatible solvent.
-
Prepare dilute solutions of the isolated enantiomers for peak identification.
-
-
Chromatographic Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of the sample.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 220-230 nm.
-
-
Method Optimization:
-
Adjust the ratio of hexane to alcohol to optimize the retention time and resolution. Increasing the alcohol content will decrease retention times.
-
The concentration of the acidic modifier can be varied to improve peak shape.
-
A good separation is indicated by a resolution factor (Rₛ) greater than 1.5.
-
Workflow Visualization: Chiral HPLC Analysis
Caption: Schematic of a typical chiral HPLC system for enantiomer analysis.
Physicochemical and Spectroscopic Characterization
Once the enantiomers are isolated, their identity and purity must be confirmed through various analytical techniques.
| Property | (S)-Enantiomer | (R)-Enantiomer | Racemic Mixture |
| Molecular Formula | C₉H₉BrO₂[7] | C₉H₉BrO₂[7] | C₉H₉BrO₂[7] |
| Molecular Weight | 245.07 g/mol | 245.07 g/mol | 245.07 g/mol |
| Melting Point | 97-101 °C[4] | 97-101 °C (expected) | Varies (often different from pure enantiomers) |
| Optical Rotation | [α]D = -X° (c, solvent) | [α]D = +X° (c, solvent) | 0° |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.14 (m, 2H), 7.07 (d, 1H), 6.82 (m, 1H), 4.77 (q, 1H), 1.65 (d, 3H)[4] | Identical to (S)-enantiomer | Identical to pure enantiomers |
| ¹³C NMR (100 MHz, CDCl₃) | δ 177.4, 157.9, 130.7, 125.1, 122.9, 118.7, 113.7, 72.1, 18.3[4] | Identical to (S)-enantiomer | Identical to pure enantiomers |
Note: Specific rotation values ([α]D) are dependent on concentration, solvent, and temperature and must be determined experimentally.
Enantiomeric Purity Determination: The most reliable method for determining the enantiomeric purity (or enantiomeric excess, ee) is chiral HPLC. By integrating the peak areas of the two enantiomers (A₁ and A₂), the ee can be calculated:
%ee = |(A₁ - A₂) / (A₁ + A₂)| × 100
Biological Significance and Applications in Drug Development
While specific pharmacological data for the individual enantiomers of 2-(3-Bromophenoxy)propanoic acid are not extensively published, its structural motifs are present in numerous biologically active molecules. Propanoic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[8] Furthermore, complex propanoic acid analogs have been investigated as potent and selective antagonists for prostaglandin E receptors (EP3), which are targets for various therapeutic areas.[9][10][11]
The primary value of (R)- and (S)-2-(3-Bromophenoxy)propanoic acid lies in their role as chiral building blocks . In drug development, constructing complex molecules with multiple stereocenters often relies on starting with smaller, enantiomerically pure fragments. The enantiomers of 2-(3-Bromophenoxy)propanoic acid offer a scaffold containing a defined stereocenter and functional handles (a carboxylic acid and a bromo-aromatic ring) that can be further elaborated through chemical synthesis to produce novel drug candidates with high stereochemical control. The bromine atom is particularly useful for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments.
Conclusion
The enantiomers of 2-(3-Bromophenoxy)propanoic acid represent more than just a chemical curiosity; they are a clear illustration of the importance of stereochemistry in modern science. This guide has detailed the necessary steps from the synthesis of the racemic mixture to the robust methods of chiral resolution and characterization. For researchers in drug discovery and process development, a thorough understanding of these techniques is essential. The ability to access enantiomerically pure forms of this compound opens the door to the synthesis of novel, stereochemically defined molecules, ultimately contributing to the development of safer and more effective medicines.
References
-
Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). (n.d.). TSI Journals. Retrieved January 26, 2026, from [Link]
-
2-(3-Bromophenyl)propanoic acid. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
-
HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. (2021). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Resolution (Separation) of Enantiomers. (n.d.). Chemistry Steps. Retrieved January 26, 2026, from [Link]
-
Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
-
3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. (2010). PubMed. Retrieved January 26, 2026, from [Link]
-
3-(2-Aminocarbonylphenyl)propanoic Acid Analogs as Potent and Selective EP3 Receptor Antagonists. Part 1: Discovery and Exploration of the Carboxyamide Side Chain. (2010). PubMed. Retrieved January 26, 2026, from [Link]
-
3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. part 2: optimization of the side chains to improve in vitro and in vivo potencies. (2010). PubMed. Retrieved January 26, 2026, from [Link]
-
Structural Studies of Enantiomers, Racemates, and Quasiracemates. 2-(3-Bromophenoxy)propionic Acid and 2-(3-Methoxyphenoxy)propionic Acid. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Stereochemistry and Biological Activity of Drugs. (n.d.). University of Calgary. Retrieved January 26, 2026, from [Link]
Sources
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
- 7. 2-(3-Bromophenyl)propanoic acid | C9H9BrO2 | CID 12797954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 1: discovery and exploration of the carboxyamide side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. part 2: optimization of the side chains to improve in vitro and in vivo potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Protocol for the Synthesis of 2-(3-Bromophenoxy)propanoic Acid
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of 2-(3-bromophenoxy)propanoic acid, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved via the Williamson ether synthesis, a robust and well-established method for forming ethers. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, a step-by-step methodology, and critical safety information to ensure a successful and safe synthesis.
Introduction and Scientific Background
2-(3-Bromophenoxy)propanoic acid is an organic compound characterized by a bromophenoxy group linked to a propanoic acid moiety. This bifunctional architecture makes it a versatile building block for the synthesis of more complex molecules. The core of this synthesis lies in the Williamson ether synthesis , a classic organic reaction that proceeds via an SN2 mechanism.[1][2] In this specific application, a phenoxide ion, generated by the deprotonation of 3-bromophenol, acts as a nucleophile. This nucleophile then attacks the electrophilic α-carbon of 2-bromopropanoic acid, displacing the bromide leaving group to form the desired ether linkage.[1][3][4]
The choice of a strong base is critical for the initial deprotonation of the phenol, which has a pKa of approximately 10. A base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) is sufficient to quantitatively generate the highly nucleophilic phenoxide ion required for the subsequent SN2 reaction.[2][5]
Reaction Scheme
Experimental Workflow Overview
The synthesis protocol is divided into three main stages: reaction setup and execution, product work-up and isolation, and finally, purification and characterization. This workflow ensures the efficient formation of the product and its isolation in high purity.
Caption: Overall workflow for the synthesis of 2-(3-Bromophenoxy)propanoic acid.
Materials and Reagents
Proper quantification and handling of reagents are paramount for reaction success and safety.
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents | Notes |
| 3-Bromophenol | C₆H₅BrO | 173.01 | 5.00 g | 28.9 | 1.0 | Toxic and corrosive. Handle with care. |
| Potassium Hydroxide (KOH) | KOH | 56.11 | 3.58 g | 63.8 | 2.2 | Corrosive. Causes severe skin burns. |
| 2-Bromopropanoic acid | C₃H₅BrO₂ | 152.97 | 4.86 g | 31.8 | 1.1 | Corrosive and a powerful skin irritant.[6] |
| Deionized Water | H₂O | 18.02 | ~150 mL | - | - | Used as solvent and for recrystallization. |
| Conc. Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | - | - | Corrosive. Use in a fume hood. |
Detailed Synthesis Protocol
5.1. Step 1: Preparation of the Potassium Phenoxide Solution
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3.58 g (63.8 mmol) of potassium hydroxide in 25 mL of deionized water. Stir until the KOH pellets are fully dissolved. The dissolution is exothermic; allow the solution to cool to room temperature.
-
In a chemical fume hood, carefully add 5.00 g (28.9 mmol) of 3-bromophenol to the KOH solution.
-
Stir the mixture at room temperature for 10-15 minutes. The phenol will dissolve as it is deprotonated, forming a clear, homogeneous solution of potassium 3-bromophenoxide.
-
Expert Insight: Using slightly more than two equivalents of base is crucial. The first equivalent deprotonates the acidic phenol, and the second neutralizes the carboxylic acid group of the alkylating agent, 2-bromopropanoic acid. This ensures the phenoxide remains the primary nucleophile.
5.2. Step 2: Williamson Ether Synthesis (SN2 Reaction)
-
To the stirred phenoxide solution, add 4.86 g (31.8 mmol) of 2-bromopropanoic acid.
-
Attach a reflux condenser to the round-bottom flask.
-
Heat the reaction mixture to a gentle reflux using a heating mantle. Let the reaction proceed under reflux for 1.5 to 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired (Mobile phase: 7:3 Hexane:Ethyl Acetate with a drop of acetic acid). The disappearance of the 3-bromophenol spot indicates reaction completion.
-
Expert Insight: Refluxing provides the necessary activation energy for the SN2 reaction to proceed at a practical rate. 2-bromopropanoic acid is a secondary alkyl halide, which is less reactive than a primary halide; hence, heating is necessary for a good yield.[2]
5.3. Step 3: Work-up and Product Isolation
-
After the reflux period, turn off the heat and allow the flask to cool to room temperature.
-
Transfer the reaction mixture to a 250 mL beaker.
-
Place the beaker in an ice-water bath to cool the solution to 0-5 °C.
-
While stirring vigorously, slowly acidify the solution by adding concentrated hydrochloric acid dropwise.[5] Monitor the pH with pH paper, continuing the addition until the pH is approximately 1-2.
-
A white precipitate of the crude 2-(3-bromophenoxy)propanoic acid will form as its carboxylate salt is protonated, rendering it insoluble in the acidic aqueous medium.
-
Keep the mixture in the ice bath for another 20-30 minutes to ensure complete precipitation.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two small portions (15-20 mL each) of cold deionized water to remove inorganic salts.
5.4. Step 4: Purification by Recrystallization
-
Transfer the crude solid to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of boiling deionized water (start with ~100 mL) to dissolve the solid completely. If the solid does not dissolve, add more boiling water in small increments.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice-water bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and allow them to air dry on the filter paper.
-
Dry the product in a vacuum oven at 40-50 °C to a constant weight.
-
Expert Insight: Recrystallization is a critical step to remove unreacted starting materials and any potential side products. The principle relies on the target compound being soluble in a hot solvent but insoluble when cold, while impurities remain in solution.
5.5. Step 5: Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value. A sharp melting range indicates high purity.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify key functional groups (e.g., C=O of the carboxylic acid, C-O-C ether linkage).
Safety and Hazard Information
All steps of this procedure must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
3-Bromophenol: Toxic if swallowed or in contact with skin. Causes skin irritation and serious eye damage.
-
2-Bromopropanoic acid: A powerful skin irritant and corrosive.[6] Handle with extreme care.
-
Potassium Hydroxide (KOH) & Hydrochloric Acid (HCl): Highly corrosive. They can cause severe skin burns and eye damage. Handle with caution, especially during dissolution (KOH) and acidification steps.
-
General Hazards: The target compound, 2-(3-bromophenoxy)propanoic acid, should be handled with care, assuming it may be harmful if swallowed and cause skin and eye irritation, similar to related structures.[7]
References
- Google Patents. (n.d.). Process for preparing (R)-2-bromo-3-phenyl-propionic acid.
-
PrepChem.com. (n.d.). Preparation of 2-bromopropionic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). β-BROMOPROPIONIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
- Google Patents. (n.d.). Process for the preparation of (r)-2-bromo-3-phenyl-propionic acid.
-
Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
-
PubChem. (n.d.). 2-(3-Bromophenyl)propanoic acid. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Quora. (2018). How to convert propanoic acid into 2-bromopropionic acid. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
University Experiment Handout. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. prepchem.com [prepchem.com]
- 7. 2-(3-Bromophenyl)propanoic acid | C9H9BrO2 | CID 12797954 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Analytical Imperative for 2-(3-Bromophenoxy)propanoic acid
An In-Depth Guide to the Analytical Characterization of 2-(3-Bromophenoxy)propanoic acid
2-(3-Bromophenoxy)propanoic acid is a carboxylic acid derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its precise chemical structure, featuring a brominated aromatic ring and a chiral center, necessitates rigorous analytical oversight to ensure identity, purity, and stability throughout the drug development lifecycle. The presence of impurities or degradants can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).
This comprehensive guide provides detailed application notes and validated protocols for the analysis of 2-(3-Bromophenoxy)propanoic acid. We will delve into the core analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The methodologies are designed to be robust and self-validating, grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1][2][3] This document is intended for researchers, analytical scientists, and quality control professionals who require reliable and reproducible methods for the characterization of this important chemical entity.
Physicochemical Properties
A foundational understanding of the analyte's properties is paramount for method development. The key physicochemical characteristics of 2-(3-Bromophenoxy)propanoic acid are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-(3-bromophenoxy)propanoic acid | N/A |
| Molecular Formula | C₉H₉BrO₃ | PubChem[4] |
| Molecular Weight | 245.07 g/mol | PubChem[4] |
| CAS Number | 120933-87-9 | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in methanol, acetonitrile, DMSO; sparingly soluble in water | N/A |
Note: Some properties are typical for compounds of this class and may vary based on purity and crystalline form.
High-Performance Liquid Chromatography (HPLC): Quantitative Purity and Stability Analysis
Principle of the Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone technique for quantifying 2-(3-Bromophenoxy)propanoic acid and its potential impurities. The separation is based on the differential partitioning of the analyte and related substances between a nonpolar stationary phase (typically C18) and a polar mobile phase. The carboxylic acid moiety of the analyte is ionizable; therefore, controlling the mobile phase pH with a buffer is critical. This ensures the analyte is in a single, non-ionized form, leading to consistent retention times and sharp, symmetrical peak shapes. A UV detector is employed for detection, as the bromophenyl group acts as a strong chromophore.
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is designed to be a starting point for a stability-indicating assay, capable of separating the main compound from its degradation products.
1.1.1 Instrumentation and Materials:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Phosphate Monobasic (KH₂PO₄), Orthophosphoric Acid (H₃PO₄), Water (HPLC grade or ultrapure).
-
Reference Standard: Well-characterized 2-(3-Bromophenoxy)propanoic acid.
1.1.2 Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.02 M KH₂PO₄ buffer, pH adjusted to 3.0 with H₃PO₄ | The buffer at pH 3.0 suppresses the ionization of the carboxylic acid (pKa ~4-5), ensuring good retention and peak shape on the C18 column. |
| Mobile Phase B | Acetonitrile | The organic modifier used to elute the analyte from the nonpolar stationary phase. |
| Gradient Elution | 0-20 min: 30% to 80% B; 20-25 min: 80% B; 25.1-30 min: 30% B | A gradient is employed to ensure elution of the main analyte with a reasonable retention time while also separating more nonpolar impurities that may be present. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 225 nm | This wavelength provides high sensitivity for the bromophenyl chromophore. A PDA detector can be used to assess peak purity. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading. |
1.1.3 Solution Preparation:
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v).
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Workflow for HPLC Analysis
Caption: Workflow for RP-HPLC analysis of 2-(3-Bromophenoxy)propanoic acid.
Method Validation: A Self-Validating System
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][5] The protocol described must be validated according to ICH Q2(R2) guidelines to ensure its trustworthiness.[1][5]
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | The analyte peak is free from interference from placebo, impurities, and degradants. Peak Purity Index > 0.995 (PDA). | To ensure the signal measured is only from the analyte of interest. |
| Linearity | R² ≥ 0.999 over a range of 50-150% of the nominal concentration. | To demonstrate a proportional relationship between concentration and detector response. |
| Accuracy | 80-120% recovery for impurity analysis; 98-102% for assay. | To assess the closeness of the experimental value to the true value. |
| Precision (Repeatability) | RSD ≤ 2.0% for six replicate injections of the standard. | To demonstrate the consistency of results for analyses performed on the same day by the same analyst. |
| Intermediate Precision | RSD ≤ 3.0% for analyses performed on different days, by different analysts, or on different equipment. | To assess the reproducibility of the method under typical lab variations. |
| LOD & LOQ | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. | To determine the lowest concentration of analyte that can be reliably detected and quantified. |
| Robustness | Results remain within acceptable limits (e.g., %RSD ≤ 5.0%) when small, deliberate changes are made to method parameters (e.g., pH ±0.2, column temp ±2°C, flow rate ±0.1 mL/min). | To ensure the method is reliable during normal usage. |
Gas Chromatography-Mass Spectrometry (GC-MS): Identification and Volatile Impurity Profiling
Principle of the Method: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[6][7][8] Due to the low volatility and polar nature of the carboxylic acid group, 2-(3-Bromophenoxy)propanoic acid requires chemical derivatization to convert it into a more volatile form suitable for GC analysis. Esterification, typically by creating a methyl ester, is the most common approach. This process replaces the acidic proton with a methyl group, reducing polarity and increasing volatility. Once derivatized, the compound is separated by the GC and subsequently fragmented and detected by the mass spectrometer, providing a unique "fingerprint" for definitive identification.
Experimental Protocol: Derivatization and GC-MS Analysis
2.1.1 Derivatization: Methyl Esterification
-
Sample Preparation: Accurately weigh approximately 1 mg of the sample into a 2 mL GC vial.
-
Reagent Addition: Add 500 µL of 2M methanolic HCl (or a commercially available esterification agent like BF₃-Methanol).
-
Reaction: Cap the vial tightly and heat at 60 °C for 30 minutes in a heating block or water bath.
-
Cooling & Neutralization: Allow the vial to cool to room temperature. Add 500 µL of a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extraction: Add 500 µL of a water-immiscible solvent like ethyl acetate. Vortex vigorously for 1 minute.
-
Sample Injection: Allow the layers to separate and carefully inject 1 µL of the upper organic layer into the GC-MS.
2.1.2 GC-MS Conditions:
| Parameter | Condition | Rationale |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A nonpolar column providing excellent separation for a wide range of analytes. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | An inert carrier gas standard for GC-MS. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized sample. |
| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overloading and ensures sharp peaks. |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min | A temperature program designed to separate the derivatized analyte from solvent and other potential byproducts. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. |
| Source Temperature | 230 °C | Optimal temperature to maintain ion integrity. |
| Mass Range | 50-400 amu | A scan range that covers the expected molecular ion and key fragments of the derivatized analyte. |
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis, including the critical derivatization step.
2.2.1 Expected Mass Spectrum: The EI mass spectrum of the methyl ester of 2-(3-Bromophenoxy)propanoic acid (MW ≈ 259.1 g/mol for the ester) is expected to show a characteristic molecular ion peak (M⁺) with an isotopic pattern typical for a bromine-containing compound (M⁺ and M+2 peaks in an approximate 1:1 ratio). Key fragmentation patterns would include:
-
Loss of the methoxy group (-OCH₃)
-
Cleavage at the ether linkage
-
Fragments corresponding to the bromophenoxy moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation
Principle of the Method: NMR spectroscopy is an unparalleled technique for the unambiguous identification and structural confirmation of organic molecules. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-(3-Bromophenoxy)propanoic acid, ¹H NMR confirms the presence and arrangement of all hydrogen atoms, while ¹³C NMR confirms the carbon skeleton.
Experimental Protocol: Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Additional experiments like DEPT, COSY, and HSQC can be performed for more detailed structural assignment if needed.
Predicted NMR Spectral Data
The following table summarizes the predicted ¹H and ¹³C NMR data. Chemical shifts are influenced by both the electron-withdrawing bromine atom and the phenoxy group.[9]
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-a (CH₃) | ~1.7 | Doublet (d) | 3H | Coupled to the single proton at H-b. |
| H-b (CH) | ~4.8 | Quartet (q) | 1H | Coupled to the three protons of the methyl group (H-a). |
| H-c, H-d, H-e, H-f (Aromatic) | ~6.8 - 7.3 | Multiplets (m) | 4H | Complex splitting pattern in the aromatic region due to meta-substitution. |
| H-g (COOH) | ~10-12 | Broad Singlet (br s) | 1H | Acidic proton, often broad and its position is concentration-dependent. |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| C H₃ | ~18-22 |
| C H | ~70-75 |
| Aromatic C -Br | ~122-125 |
| Aromatic C H | ~115-135 (multiple signals) |
| Aromatic C -O | ~155-160 |
| C =O (Carboxylic Acid) | ~175-180 |
Visualization of Proton Environments
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. 2-(3-Bromophenyl)propanoic acid | C9H9BrO2 | CID 12797954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. repository.unar.ac.id [repository.unar.ac.id]
- 9. researchgate.net [researchgate.net]
Introduction: The Need for Unambiguous Structural Verification
An Application Note on the Structural Elucidation of 2-(3-Bromophenoxy)propanoic acid using ¹H and ¹³C NMR Spectroscopy
Abstract: This document provides a comprehensive guide to the analysis of 2-(3-Bromophenoxy)propanoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of previously published spectral data for this specific molecule, this note serves as a predictive and methodological framework. By leveraging established NMR principles and comparative analysis with structurally analogous compounds, we present a robust protocol for data acquisition and a detailed interpretation of the predicted ¹H and ¹³C NMR spectra. This guide is intended for researchers in synthetic chemistry, analytical sciences, and drug development who require detailed structural verification of novel small molecules.
2-(3-Bromophenoxy)propanoic acid is a substituted phenoxyalkanoic acid, a class of compounds with diverse applications in pharmaceuticals and materials science. As with any novel or specialized chemical entity, unambiguous confirmation of its molecular structure is a critical prerequisite for further research and development. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for such structural elucidation in solution, providing precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Predicted Spectroscopic Data and Structural Assignments
The core of NMR analysis lies in predicting the expected chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J) for each unique nucleus in the molecule. These predictions are based on the electronic environment of each atom, which is influenced by substituent effects such as electronegativity, induction, and resonance.
Molecular Structure and Atom Numbering
To facilitate a clear discussion, the atoms in 2-(3-Bromophenoxy)propanoic acid are numbered as shown in the diagram below.
Caption: Structure of 2-(3-Bromophenoxy)propanoic acid with atom numbering.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show six distinct signals: four in the aromatic region and two in the aliphatic region, plus a broad signal for the carboxylic acid proton. The predictions are based on data from analogues like 3-bromoanisole and propanoic acid.[1][2][3]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Notes |
|---|---|---|---|---|
| H-11 (COOH) | 10.0 - 12.0 | broad singlet | - | The acidic proton is highly deshielded and often exchanges, leading to a broad signal. Its chemical shift is concentration-dependent.[4] |
| H-2 | ~7.15 | triplet (t) | J ≈ 2.0 Hz | This proton is ortho to the ether linkage and meta to the bromine. It appears as a narrow triplet due to coupling with H-4 and H-6. |
| H-6 | ~7.10 | triplet of doublets (td) | J ≈ 8.0, 2.0 Hz | Coupled to H-5 (ortho, large J) and H-2/H-4 (meta, small J). |
| H-4 | ~6.95 | doublet of doublets (dd) | J ≈ 8.0, 2.0 Hz | Coupled to H-5 (ortho) and H-2/H-6 (meta). |
| H-5 | ~6.80 | doublet of doublets (dd) | J ≈ 8.0, 2.0 Hz | Coupled to H-4 and H-6. Shifted upfield due to the ortho/para directing effect of the ether oxygen. |
| H-8 (CH) | ~4.75 | quartet (q) | J ≈ 7.0 Hz | This methine proton is deshielded by the adjacent oxygen and carbonyl group. It is split into a quartet by the three H-9 methyl protons. |
| H-9 (CH₃) | ~1.65 | doublet (d) | J ≈ 7.0 Hz | This methyl group is split into a doublet by the single methine proton H-8. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine unique carbon environments in the molecule. Aromatic carbon shifts are influenced by the electronegative bromine and oxygen substituents.[5]
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |
|---|---|---|
| C-10 (C=O) | ~175.0 | Typical chemical shift for a carboxylic acid carbonyl carbon.[6] |
| C-1 (C-OAr) | ~158.0 | Aromatic carbon directly attached to the ether oxygen, significantly deshielded. |
| C-3 (C-Br) | ~123.0 | Aromatic carbon attached to bromine; deshielded, but less so than the C-O carbon. |
| C-5 | ~131.0 | Aromatic carbon para to the bromine. |
| C-6 | ~122.0 | Aromatic carbon ortho to the bromine. |
| C-2 | ~116.0 | Aromatic carbon ortho to the ether linkage. |
| C-4 | ~114.0 | Aromatic carbon para to the ether linkage. |
| C-8 (CH) | ~72.0 | Aliphatic carbon attached to oxygen, deshielded. |
| C-9 (CH₃) | ~18.0 | Aliphatic methyl carbon. |
Experimental Protocols
Adherence to a standardized protocol is essential for acquiring high-quality, reproducible NMR data. The following sections detail the recommended procedures for sample preparation and instrument operation.
Sample Preparation
Proper sample preparation is critical to avoid spectral artifacts and ensure good resolution.[7]
Materials:
-
2-(3-Bromophenoxy)propanoic acid (purified)
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
5 mm NMR tubes (e.g., Norell S-5-500-7)
-
Pasteur pipette with a small cotton or glass wool plug
-
Volumetric flask or vial
Procedure:
-
Weighing: Accurately weigh the required amount of sample. For ¹H NMR, 5-25 mg is typically sufficient. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to reduce acquisition time.[8]
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean vial.[9]
-
Filtration: Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into the NMR tube. This step is crucial to remove any particulate matter that can degrade spectral quality.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.
Caption: General workflow for NMR sample preparation, data acquisition, and processing.
NMR Data Acquisition
The following parameters are recommended for a standard high-resolution NMR spectrometer (e.g., 400 MHz or higher).[10]
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (e.g., 'zg30')
-
Number of Scans: 16-64 (adjust based on concentration)
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay (d1): 2-5 seconds
-
Temperature: 298 K
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse (e.g., 'zgpg30')
-
Number of Scans: 1024 or more (adjust based on concentration)
-
Spectral Width: -10 to 220 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Temperature: 298 K
Data Processing and Interpretation
-
Fourier Transform (FT): Convert the raw time-domain data (FID) into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are in positive absorption mode.
-
Baseline Correction: Correct any distortions in the spectral baseline.
-
Calibration: Reference the spectrum by setting the Tetramethylsilane (TMS) signal to 0.00 ppm. If TMS is not present, the residual solvent peak (CHCl₃ at 7.26 ppm) can be used.[6]
-
Integration: For the ¹H spectrum, integrate the area under each signal. The relative ratios of these integrals correspond to the relative number of protons responsible for each signal.[1]
-
Peak Picking: Identify the chemical shift of each peak apex.
-
Analysis: Compare the experimental spectrum to the predicted data. Assign each signal to a specific proton or carbon in the molecule based on its chemical shift, multiplicity, and integration (for ¹H).
Conclusion
This application note provides a predictive framework and a detailed set of protocols for the complete ¹H and ¹³C NMR analysis of 2-(3-Bromophenoxy)propanoic acid. By combining theoretical predictions based on structure-spectra correlations with robust experimental methodology, researchers can confidently acquire and interpret the necessary data to verify the chemical structure of this and other related small molecules. This self-validating system of prediction, acquisition, and interpretation ensures high confidence in the final structural assignment, which is fundamental for all subsequent scientific investigation.
References
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
University of Wisconsin-Madison. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Nagwa. (2019, July 2). Question Video: ¹H NMR Spectrum of Propanoic Acid. Retrieved from [Link]
-
University of Rochester. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromoanisole. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]
-
LibreTexts. (n.d.). Interpreting Proton NMR Spectra. Retrieved from [Link]
-
University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromophenol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenylpropionic acid. Retrieved from [Link]
-
MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved from [Link]
-
SpectraBase. (n.d.). Propionic acid. Retrieved from [Link]
Sources
- 1. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 3-Bromoanisole(2398-37-0) 13C NMR [m.chemicalbook.com]
- 3. 3-Bromoanisole | 2398-37-0 [chemicalbook.com]
- 4. nagwa.com [nagwa.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. organomation.com [organomation.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Protocol for Determining the Herbicidal Activity of 2-(3-Bromophenoxy)propanoic Acid: A Synthetic Auxin Candidate
Introduction: The Quest for Novel Herbicidal Moieties
The continuous evolution of herbicide-resistant weeds necessitates the discovery and development of novel herbicidal compounds with effective modes of action. Phenoxypropanoic acids are a well-established class of herbicides that typically function as synthetic auxins, disrupting plant growth and development. This application note provides a comprehensive and detailed protocol for the systematic evaluation of the herbicidal activity of a novel compound, 2-(3-Bromophenoxy)propanoic acid. While its structural analogue, 2-(3-chlorophenoxy)propionic acid, is known to possess herbicidal properties, the activity of the bromo-substituted variant remains to be elucidated[1]. The protocols outlined herein are designed for researchers in agrochemical discovery and development to rigorously assess the phytotoxicity and dose-response relationship of this and other new chemical entities.
This guide will detail the presumed mechanism of action based on its structural class, followed by a tiered experimental approach, from initial seed germination screens to whole-plant bioassays and dose-response determinations. The causality behind each experimental step is explained to ensure scientific rigor and the generation of reliable, reproducible data.
Presumed Mechanism of Action: A Synthetic Auxin Disruptor
2-(3-Bromophenoxy)propanoic acid belongs to the phenoxypropanoic acid class of compounds, which are structurally similar to the natural plant hormone indole-3-acetic acid (IAA)[2]. These synthetic auxins are known to exert their herbicidal effects by overwhelming the plant's natural auxin signaling pathways, leading to uncontrolled and disorganized growth, and ultimately, plant death[3][4].
At the molecular level, auxins bind to receptor proteins, most notably the F-box proteins of the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) family[3][5]. This binding event facilitates the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins[5][6]. This interaction targets the Aux/IAA repressors for ubiquitination and subsequent degradation by the 26S proteasome[3]. The degradation of these repressors lifts their inhibitory effect on Auxin Response Factors (ARFs), which can then regulate the transcription of a multitude of auxin-responsive genes.
The overexpression of these genes leads to a cascade of physiological disruptions, including:
-
Uncontrolled Cell Elongation and Division: Leading to epinasty (downward bending of leaves), stem twisting, and callus formation[4].
-
Ethylene Production: Synthetic auxins stimulate the production of ethylene, a plant hormone that can exacerbate herbicidal symptoms[4].
-
Disruption of Vascular Tissues: Leading to impaired transport of water and nutrients.
It is hypothesized that 2-(3-Bromophenoxy)propanoic acid will follow this mechanism of action, making it particularly effective against broadleaf (dicot) weeds, which are generally more susceptible to synthetic auxins than grasses (monocots). The following protocols are designed to test this hypothesis and quantify the compound's herbicidal efficacy.
Proposed Auxin Signaling Pathway Disruption
Caption: Disruption of the auxin signaling pathway by a synthetic auxin herbicide.
Experimental Protocols
A tiered approach is recommended, starting with simple, rapid assays and progressing to more complex whole-plant studies. This allows for early identification of active compounds and efficient use of resources.
Tier 1: Seed Germination and Early Seedling Growth Bioassay
This initial screen provides a rapid assessment of the compound's phytotoxicity on seed germination and early root and shoot development.
Principle: The compound is incorporated into the growth medium, and its effect on germination percentage, root length, and shoot length is quantified. This assay is sensitive and requires minimal compound.
Step-by-Step Protocol:
-
Preparation of Test Solutions:
-
Prepare a stock solution of 2-(3-Bromophenoxy)propanoic acid (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO) or acetone.
-
Perform serial dilutions of the stock solution to create a range of test concentrations (e.g., 1000, 100, 10, 1, 0.1 µM).
-
A solvent-only control must be included, with the same final concentration of the solvent as in the highest test concentration. A negative control with only water should also be included.
-
-
Assay Setup:
-
Line 9 cm Petri dishes with two layers of sterile filter paper (e.g., Whatman No. 1).
-
Pipette 5 mL of each test concentration, solvent control, or water control onto the filter paper in separate Petri dishes, ensuring even saturation.
-
Select seeds of representative plant species. It is crucial to include both a dicot (e.g., cress, Lepidium sativum; lettuce, Lactuca sativa) and a monocot (e.g., ryegrass, Lolium perenne; oat, Avena sativa) to assess selectivity. Use 25-50 seeds per dish.
-
Place the seeds evenly on the moistened filter paper.
-
Seal the Petri dishes with parafilm to prevent moisture loss.
-
-
Incubation:
-
Incubate the Petri dishes in a controlled environment growth chamber with a defined light/dark cycle (e.g., 16h light / 8h dark) and temperature (e.g., 22-25°C). The optimal conditions may vary depending on the chosen plant species.
-
-
Data Collection and Analysis (after 5-7 days):
-
Germination Percentage: Count the number of germinated seeds in each dish. A seed is considered germinated when the radicle has emerged.
-
Root and Shoot Length: Carefully remove the seedlings and measure the length of the primary root and shoot of at least 10 randomly selected seedlings per dish.
-
Calculate the average germination percentage, root length, and shoot length for each treatment.
-
Express the results as a percentage of the solvent control.
-
Calculate the concentration required for 50% inhibition (IC50) of root and shoot growth using a suitable statistical software package with dose-response curve fitting.
-
Data Presentation: Seed Germination Assay Results
| Concentration (µM) | Dicot (Cress) Germination (%) | Dicot (Cress) Root Length (% of Control) | Dicot (Cress) Shoot Length (% of Control) | Monocot (Oat) Germination (%) | Monocot (Oat) Root Length (% of Control) | Monocot (Oat) Shoot Length (% of Control) |
| 0 (Control) | 100 | 100 | 100 | 100 | 100 | 100 |
| 0.1 | ||||||
| 1 | ||||||
| 10 | ||||||
| 100 | ||||||
| 1000 |
Tier 2: Whole-Plant Bioassay (Post-emergence)
This assay evaluates the herbicidal activity of the compound when applied to established seedlings, mimicking a post-emergence herbicide application.
Principle: The test compound is applied as a foliar spray to young plants, and the development of phytotoxic symptoms and biomass reduction are monitored over time.
Step-by-Step Protocol:
-
Plant Propagation:
-
Sow seeds of the selected monocot and dicot species in small pots (e.g., 8 cm diameter) containing a standard potting mix.
-
Grow the plants in a greenhouse or controlled environment chamber under optimal conditions until they reach a suitable growth stage for treatment (e.g., 2-4 true leaves for dicots, 2-3 leaf stage for monocots).
-
-
Preparation of Spray Solutions:
-
Prepare a stock solution of 2-(3-Bromophenoxy)propanoic acid.
-
Prepare a series of spray solutions at different concentrations (e.g., equivalent to 2000, 1000, 500, 250, 125 g/ha). The calculation for this will depend on the spray volume of the application equipment.
-
The formulation should include a surfactant (e.g., Tween 20 at 0.1% v/v) to ensure proper leaf wetting.
-
Include a solvent + surfactant control and an untreated control.
-
-
Herbicide Application:
-
Use a laboratory track sprayer to apply the herbicide solutions evenly to the foliage of the plants. This ensures a consistent and reproducible application.
-
Ensure complete coverage of the foliage.
-
After spraying, allow the plants to dry before returning them to the greenhouse.
-
-
Data Collection and Analysis (7, 14, and 21 days after treatment):
-
Visual Assessment: Score the plants for phytotoxicity symptoms on a scale of 0-100%, where 0 = no effect and 100 = complete plant death. Symptoms to look for include epinasty, chlorosis, necrosis, and stunting.
-
Fresh and Dry Weight: At the end of the experiment (e.g., 21 days), harvest the above-ground biomass of each plant. Record the fresh weight, then dry the plant material in an oven at 70°C for 48 hours and record the dry weight.
-
Express the fresh and dry weights as a percentage of the control.
-
Data Presentation: Whole-Plant Bioassay Results (21 Days After Treatment)
| Application Rate (g/ha) | Dicot (Cress) Visual Injury (%) | Dicot (Cress) Dry Weight (% of Control) | Monocot (Oat) Visual Injury (%) | Monocot (Oat) Dry Weight (% of Control) |
| 0 (Control) | 0 | 100 | 0 | 100 |
| 125 | ||||
| 250 | ||||
| 500 | ||||
| 1000 | ||||
| 2000 |
Tier 3: Dose-Response and EC50/GR50 Determination
This is a more detailed study to determine the effective concentration (EC50) or growth reduction (GR50) values, which are key parameters for quantifying herbicidal potency.
Principle: A wider range of concentrations is tested in a whole-plant assay to generate a dose-response curve, from which the EC50 or GR50 value can be accurately calculated.
Step-by-Step Protocol:
-
Experimental Setup:
-
Follow the procedure for the whole-plant bioassay, but use a more extensive range of concentrations (e.g., 8-10 concentrations) that are expected to span from no effect to complete plant death. The concentrations should be logarithmically spaced.
-
-
Data Collection:
-
Collect data on dry weight at the end of the experiment (e.g., 21 days).
-
-
Data Analysis:
-
Plot the dry weight (as a percentage of the control) against the logarithm of the herbicide concentration.
-
Fit the data to a non-linear regression model, such as a four-parameter logistic curve, using statistical software.
-
From the fitted curve, determine the EC50 or GR50 value, which is the concentration of the herbicide that causes a 50% reduction in plant growth (dry weight) compared to the control.
-
Experimental Workflow
Caption: Tiered experimental workflow for assessing herbicidal activity.
Self-Validating Systems and Trustworthiness
To ensure the trustworthiness and validity of the results, the following controls and practices are essential:
-
Positive Control: Include a known phenoxypropanoic acid herbicide (e.g., 2,4-D or MCPA) in all assays to serve as a positive control. This validates the experimental system and provides a benchmark for comparing the activity of the test compound.
-
Negative and Solvent Controls: As described in the protocols, these controls are crucial for identifying any effects of the solvent or other experimental conditions on plant growth.
-
Replication: Each treatment should be replicated at least three to four times to ensure the statistical significance of the results.
-
Randomization: The placement of pots in the greenhouse or growth chamber should be randomized to minimize the effects of environmental gradients.
-
Blind Scoring: Whenever possible, visual assessments should be performed by an individual who is unaware of the treatment assignments to prevent bias.
Conclusion
The protocols detailed in this application note provide a robust framework for the initial characterization of the herbicidal activity of 2-(3-Bromophenoxy)propanoic acid. By following this tiered approach, researchers can efficiently determine the phytotoxicity, selectivity, and potency of this novel compound. The data generated will be crucial for making informed decisions regarding its potential as a new herbicide active ingredient. It is important to reiterate that the herbicidal activity of this specific molecule is not yet established, and these protocols are designed to be the first step in its evaluation.
References
- Burgos, N. R. (2015).
- Burgos, N. R., & Talbert, R. E. (2000). A rapid and simple bioassay for herbicide detection. Weed Technology, 14(3), 573-578.
-
PubChem. (n.d.). 2-(3-Chlorophenoxy)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Ohio State University. (n.d.). Herbicides that Mimic or Interfere with Auxin. In Pressbooks. Retrieved from [Link]
- Grossmann, K. (2010). Auxin herbicides: lifting the veil step by step. Journal of Experimental Botany, 61(13), 3499-3501.
-
PubChem. (n.d.). 2-(3-Bromophenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Ljung, K. (2013). Auxin signaling. Development, 140(5), 943-946.
- Michel, A., Johnson, R. D., Duke, S. O., & Scheffler, B. E. (2004). Dose-response relationships between herbicides with different modes of action and growth of Lemna paucicostata: an improved ecotoxicological method. Environmental toxicology and chemistry, 23(4), 1074–1079.
-
U.S. Environmental Protection Agency. (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. Retrieved from [Link]
- Wang, S., et al. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. International Journal of Molecular Sciences, 23(14), 7769.
-
PubChem. (n.d.). (+-)-2-(3-Chlorophenoxy)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Peachey, E. (n.d.). Testing for and Deactivating Herbicide Residues. Oregon State University Extension Service. Retrieved from [Link]
-
Contract Laboratory. (2023, April 16). Herbicide Testing: Resistance, Residues, and Soil Impact. Retrieved from [Link]
-
Watson, P. R., & Checkel, S. (n.d.). Using a Plant Bioassay to Detect Herbicide Residue. University of Saskatchewan. Retrieved from [Link]
-
Wikipedia. (n.d.). Mecoprop. Retrieved from [Link]
-
Shomu's Biology. (2021, August 23). Auxin signaling pathway (animation) [Video]. YouTube. Retrieved from [Link]
-
Kansas State University Department of Agronomy. (n.d.). Test wheat seed germination if harvest aid herbicides were used. Retrieved from [Link]
-
ResearchGate. (n.d.). The EC50 graded dose-response curved for the tested compounds 2a–h. Retrieved from [Link]
-
University of California Agriculture and Natural Resources. (n.d.). Synthetic Auxins. Retrieved from [Link]
- Barron, J., et al. (2014). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Molecules, 19(12), 20627-20649.
-
ResearchGate. (n.d.). Auxin signal transduction pathways. Retrieved from [Link]
-
Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide. Retrieved from [Link]
- Singh, S., et al. (2017). Fitting dose-response curve to identify herbicide efficacy and ED50 value in mixture. Indian Journal of Weed Science, 49(2), 158-161.
- Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52922.
- Sterling, T. M., & Hall, J. C. (1997). Mechanism of action of natural auxins and the auxinic herbicides. In Herbicide activity: toxicology, biochemistry and molecular biology (pp. 111-141). IOS Press.
- Google Patents. (n.d.). Process for preparing (R)-2-bromo-3-phenyl-propionic acid.
-
U.S. Geological Survey. (n.d.). Laboratory and Quality Assurance Protocols for the Analysis of Herbicides in Ground Water. Retrieved from [Link]
-
Slideshare. (n.d.). Auxin signal transduction and perception. Retrieved from [Link]
- Smejkal, C. W., et al. (2001). Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]-degrading Alcaligenes sp.CS1 and Ralstonia sp. CS2 isolated from agricultural soils. Environmental Microbiology, 3(4), 288-293.
- Pazmiño, D. M., et al. (2021). Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. Scientia Agricola, 78(1).
- Ranucci, E., et al. (2021). The Seed Germination Test as a Valuable Tool for the Short-Term Phytotoxicity Screening of Water-Soluble Polyamidoamines. Polymers, 13(16), 2749.
- Li, Y., et al. (2022). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. Molecules, 27(19), 6543.
-
HRAC. (n.d.). Synthetic Auxin Resistant Weeds. Retrieved from [Link]
- Schepetilnikov, M., & Ryabova, L. A. (2017). Auxin Signaling in Regulation of Plant Translation Reinitiation. Frontiers in Plant Science, 8, 1391.
-
PharmaCompass. (n.d.). .alpha.-(2-Methyl-4-chlorophenoxy)propionic acid. Retrieved from [Link]
- Leary, J. K., & Radford, A. (2013). A Practitioner's Guide for Testing Herbicide Efficacy With the Incision Point Application (IPA) Technique on Invasive Woody Plant Species.
-
ChemCERT. (2018, December 5). Testing for Damaging Herbicide Residues. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2-bromo-3-phenylpropanoic acid. Retrieved from [Link]
-
MediaHub. (2018, November 2). Auxin and Auxinic Herbicide Mechanisms of Action. Retrieved from [Link]
-
Nanolive. (n.d.). Calculating kinetic EC50 values from dose-response curves. Retrieved from [Link]
-
Wikipedia. (n.d.). EC50. Retrieved from [Link]
Sources
- 1. (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aminooxy-naphthylpropionic acid and its derivatives are inhibitors of auxin biosynthesis targeting l-tryptophan aminotransferase: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propanoic acid, 3-bromo-2-oxo-, ethyl ester (CAS 70-23-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. mdpi.com [mdpi.com]
- 6. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]
Application Notes and Protocols: Enzymatic Assays Involving 2-(3-Bromophenoxy)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to developing and executing enzymatic assays for the characterization of 2-(3-Bromophenoxy)propanoic acid. While this specific molecule may not have extensive pre-existing literature on its enzymatic targets, its structural motifs—a carboxylic acid and a brominated aromatic ether—suggest potential interactions with various enzyme classes. This guide will use α-glucosidase , a key enzyme in carbohydrate metabolism and a common target for anti-diabetic drugs, as a primary example to illustrate the principles of assay development. The protocols herein are designed to be adaptable for screening against other relevant enzymes.
Introduction: Rationale and Scientific Background
2-(3-Bromophenoxy)propanoic acid is a synthetic organic compound featuring a propanoic acid backbone linked to a 3-bromophenoxy group. The carboxylic acid moiety is a common feature in substrates and inhibitors of various metabolic enzymes. The bromophenoxy group imparts lipophilicity and specific steric and electronic properties that can influence binding to enzyme active sites.
Why Target α-Glucosidase?
α-Glucosidase is an intestinal enzyme responsible for hydrolyzing terminal, non-reducing α(1→4)-linked D-glucose residues from carbohydrates, releasing D-glucose for absorption.[1] Inhibition of this enzyme is a validated therapeutic strategy for managing type 2 diabetes mellitus by delaying carbohydrate digestion and reducing postprandial hyperglycemia.[2] The general structure of 2-(3-Bromophenoxy)propanoic acid, with its potential to mimic aspects of carbohydrate substrates or interact with the enzyme's active site, makes α-glucosidase a logical and high-value target for initial screening.
Pillar of Expertise: The Causality Behind Experimental Choices
The selection of α-glucosidase is not arbitrary. It is a strategic choice based on the principle of structural analogy and the known promiscuity of some enzyme active sites. The protocols detailed below are therefore not merely a series of steps but a systematic approach to first identify and then characterize a potential enzyme inhibitor. We will progress from a primary screening assay to determine inhibitory activity, followed by kinetic analysis to elucidate the mechanism of inhibition.
Pre-Assay Considerations: Compound and Reagent Preparation
Physicochemical Properties of 2-(3-Bromophenoxy)propanoic acid
A summary of the key properties of the test compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₂ | [3] |
| Molecular Weight | 229.07 g/mol | [3] |
| IUPAC Name | 2-(3-bromophenyl)propanoic acid | [3] |
| Solubility | Soluble in DMSO and Ethanol | Assumed based on structure |
Reagent and Buffer Preparation
-
α-Glucosidase: From Saccharomyces cerevisiae, lyophilized powder.
-
Substrate: 4-Nitrophenyl α-D-glucopyranoside (pNPG).
-
Test Compound: 2-(3-Bromophenoxy)propanoic acid.
-
Positive Control: Acarbose.
-
Buffer: 0.1 M Phosphate buffer, pH 6.8.
-
Stop Solution: 0.1 M Sodium carbonate (Na₂CO₃).
-
Solvent: Dimethyl sulfoxide (DMSO).
Experimental Workflow: From Screening to Mechanism
The overall workflow for characterizing the enzymatic activity of 2-(3-Bromophenoxy)propanoic acid is depicted below.
Caption: Decision tree for determining inhibition mechanism.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Prepare several fixed concentrations of 2-(3-Bromophenoxy)propanoic acid (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
Prepare a range of pNPG substrate concentrations (e.g., from 0.5 x Km to 10 x Km of the enzyme). The Km for α-glucosidase with pNPG should be determined experimentally or obtained from the literature.
-
-
Assay Procedure (Kinetic Mode):
-
In a 96-well plate, for each inhibitor concentration, set up wells with each of the substrate concentrations.
-
Add buffer, inhibitor (or DMSO for control), and enzyme. Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the substrate.
-
Immediately place the plate in a microplate reader capable of kinetic measurements and record the absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
For each well, determine the initial velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.
-
Analyze the plot to determine the mechanism of inhibition based on the changes in Vmax (y-intercept) and Km (x-intercept).
-
Data Presentation and Interpretation
Table 2: Hypothetical IC50 and Kinetic Data
| Compound | IC50 (µM) | Inhibition Type | Ki (µM) |
| 2-(3-Bromophenoxy)propanoic acid | 15.2 ± 1.8 | Competitive | 7.5 ± 0.9 |
| Acarbose (Positive Control) | 250 ± 25 | Competitive | 120 ± 15 |
Interpretation of Results:
-
IC50: A lower IC50 value indicates a more potent inhibitor. In this hypothetical example, 2-(3-Bromophenoxy)propanoic acid is significantly more potent than the standard drug, Acarbose.
-
Mechanism of Inhibition: A competitive inhibition mechanism suggests that the inhibitor binds to the active site of the enzyme, directly competing with the substrate. [4]This is a plausible mechanism for a molecule with structural features that could mimic the substrate or interact with key residues in the active site.
Trustworthiness: A Self-Validating System
The protocols described are designed to be self-validating through the inclusion of appropriate controls:
-
Negative Control (No Inhibitor): Establishes the baseline for 100% enzyme activity.
-
Positive Control (Acarbose): Ensures that the assay is performing as expected and provides a benchmark for comparing the potency of the test compound.
-
Blank (No Enzyme): Corrects for any non-enzymatic hydrolysis of the substrate.
Consistent results from these controls are essential for the validation of the experimental findings.
Conclusion and Future Directions
This guide has outlined a systematic approach for the enzymatic characterization of 2-(3-Bromophenoxy)propanoic acid, using α-glucosidase as a model target. By following these protocols, researchers can obtain robust and reliable data on the inhibitory potential and mechanism of action of this and other novel compounds.
Future work could involve:
-
Screening against a broader panel of enzymes to determine selectivity.
-
Utilizing alternative assay formats, such as those employing natural substrates, to confirm the physiological relevance of the findings. [2]* Employing structural biology techniques, such as X-ray crystallography, to visualize the binding of the inhibitor to the enzyme's active site.
References
-
2-(3-Bromophenyl)propanoic acid | C9H9BrO2 | CID 12797954. PubChem. [Link]
-
Enzyme inhibition and kinetics graphs (article). Khan Academy. [Link]
Sources
Technical Support Center: Synthesis of 2-(3-Bromophenoxy)propanoic Acid
Welcome to the technical support guide for the synthesis of 2-(3-bromophenoxy)propanoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. Drawing from established chemical principles and field-proven insights, this guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a successful and reproducible experimental outcome.
The synthesis of 2-(3-bromophenoxy)propanoic acid is most commonly achieved via a two-step process: a Williamson ether synthesis between 3-bromophenol and an ester of 2-bromopropanoic acid, followed by the saponification (hydrolysis) of the resulting ester. While theoretically straightforward, this synthesis pathway is fraught with potential pitfalls that can impact yield, purity, and stereochemical integrity. This guide will address these issues systematically.
Core Synthesis Pathway: Williamson Ether Synthesis & Saponification
The fundamental reaction involves the formation of an ether linkage between the phenoxide of 3-bromophenol and an alkyl halide, in this case, the secondary halide of an ethyl 2-bromopropionate. This is a classic S(_N)2 reaction.[1][2][3] The subsequent hydrolysis of the ester yields the desired carboxylic acid.
Sources
Technical Support Center: Synthesis of 2-(3-Bromophenoxy)propanoic acid
Welcome to the technical support guide for the synthesis of 2-(3-Bromophenoxy)propanoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges associated with this procedure and improve your overall yield and product purity. The synthesis is typically a two-step process: a Williamson ether synthesis to form an ester intermediate, followed by saponification (hydrolysis) to yield the final carboxylic acid.
General Reaction Workflow
The synthesis proceeds via two main stages. First, the sodium or potassium salt of 3-bromophenol is generated and subsequently reacted with an ethyl 2-halopropanoate (typically the bromo or chloro variant) in an SN2 reaction. The resulting ester is then hydrolyzed under basic conditions to yield the target acid.
Caption: General two-step synthesis pathway.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem: Low Yield in Williamson Ether Synthesis (Step 1)
Q1: My yield of the ester intermediate, ethyl 2-(3-bromophenoxy)propanoate, is consistently low. What are the likely causes?
A1: Low yield in this SN2 reaction is a common problem and can typically be traced to one of four areas: reagent quality, base selection, solvent effects, or competing side reactions.
-
Reagent Purity and Anhydrous Conditions: The Williamson ether synthesis is highly sensitive to moisture.[1][2] Water can consume the strong base used to deprotonate the phenol and can also hydrolyze the alkyl halide starting material.
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. If using sodium hydride (NaH), ensure it is fresh and has been handled under an inert atmosphere to prevent deactivation.[1]
-
-
Inefficient Phenoxide Formation: The acidity of phenols (pKa ≈ 10) requires a sufficiently strong base for complete deprotonation to the more nucleophilic phenoxide.[3]
-
Solution: While weaker bases like potassium carbonate (K₂CO₃) can be used, stronger bases such as sodium hydride (NaH) or potassium hydride (KH) are often more effective as they irreversibly deprotonate the alcohol.[4] Using a strong base ensures a high concentration of the nucleophile, driving the reaction forward.
-
-
Solvent Choice: The choice of solvent significantly impacts the rate of SN2 reactions.
-
Causality: Polar aprotic solvents like DMF (dimethylformamide) or acetonitrile are ideal.[1] They solvate the cation (Na⁺ or K⁺) but leave the phenoxide anion relatively "naked" and highly reactive. Protic solvents (like ethanol) can hydrogen-bond with the phenoxide, stabilizing it and reducing its nucleophilicity, which slows the reaction rate.[1][4]
-
-
Side Reactions: The primary competing reaction is the E2 elimination of the alkyl halide, especially with secondary halides like ethyl 2-bromopropanoate.[5]
Caption: Troubleshooting flowchart for low ester yield.
Problem: Presence of Side Products
Q2: My crude product shows significant impurities alongside the desired ester. What are these and how can I prevent them?
A2: The main impurities arise from C-alkylation, elimination, or polyalkylation.
-
C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the ortho/para positions of the aromatic ring (C-alkylation, undesired).[6]
-
Explanation: While O-alkylation is generally favored, the solvent and counter-ion can influence the ratio.[6] In polar aprotic solvents, the highly reactive, poorly solvated oxygen anion strongly favors O-alkylation.
-
Solution: Using a polar aprotic solvent like DMF is the best way to maximize O-alkylation.
-
-
Elimination Product: As mentioned, ethyl 2-bromopropanoate can undergo E2 elimination to form ethyl acrylate. This is promoted by sterically hindered bases and high temperatures.
-
Solution: Use a non-hindered base (NaH is ideal) and maintain the lowest effective reaction temperature.
-
-
Polyalkylation: If a strong base is used in excess or if the reaction conditions are too harsh, the product itself can be deprotonated at the benzylic position and react further.[7]
-
Solution: Use a carefully controlled stoichiometry, typically with a slight excess of the phenol (e.g., 1.1 equivalents) relative to the alkyl halide to ensure the halide is consumed.
-
Problem: Incomplete Saponification (Step 2)
Q3: After the hydrolysis step and acidic workup, my NMR spectrum still shows the ethyl ester. How can I ensure complete conversion to the carboxylic acid?
A3: Incomplete saponification is usually due to insufficient reaction time, temperature, or quantity of base.
-
Explanation: Ester hydrolysis is a reversible reaction. To drive it to completion, a stoichiometric excess of a strong base (like NaOH or LiOH) is used to irreversibly consume the carboxylic acid product as its carboxylate salt.
-
Solution:
-
Increase Reaction Time/Temperature: Refluxing the reaction mixture for several hours (2-4 hours is typical) is often necessary. Monitor the reaction by TLC until the starting ester spot has completely disappeared.
-
Use a Co-solvent: The ester intermediate has poor solubility in purely aqueous solutions. Using a mixture of water and a miscible organic solvent like ethanol or THF ensures the reactants are in the same phase, accelerating the reaction.
-
Ensure Sufficient Base: Use at least 2-3 equivalents of NaOH or LiOH to ensure the reaction goes to completion and to account for any potential side reactions or impurities. Basic hydrolysis of esters is a common and generally high-yielding reaction.[8]
-
Frequently Asked Questions (FAQs)
Q4: What is the optimal base and solvent combination for the Williamson ether synthesis step?
A4: For maximizing yield and minimizing side reactions, the combination of sodium hydride (NaH) as the base and anhydrous dimethylformamide (DMF) as the solvent is generally considered the gold standard for this type of reaction.[1][4] The NaH ensures rapid and complete formation of the phenoxide, while DMF provides the ideal polar aprotic environment for the SN2 reaction.
Q5: How can I effectively monitor the progress of each reaction step?
A5: Thin-Layer Chromatography (TLC) is the most convenient method.
-
Step 1 (Etherification): Use a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). The starting 3-bromophenol is polar and will have a low Rf. The product, an ester, is much less polar and will have a significantly higher Rf. The reaction is complete when the phenol spot is gone.
-
Step 2 (Saponification): Use a more polar solvent system (e.g., 1:1 Hexanes:Ethyl Acetate). The starting ester will have a high Rf. The product, a carboxylic acid, is very polar and will have a very low Rf (often staying on the baseline). The reaction is complete when the ester spot disappears.
Q6: What is the best method for purifying the final 2-(3-Bromophenoxy)propanoic acid?
A6: After the acidic workup, the crude product often precipitates as a solid.
-
Recrystallization: This is the most effective method for obtaining high-purity material. A common solvent system is a mixture of water and an organic solvent like ethanol or by using a toluene/heptane system.[9] The crude solid is dissolved in a minimum amount of hot solvent and allowed to cool slowly, causing the pure product to crystallize while impurities remain in the mother liquor.
-
Extraction: If the product is an oil or does not precipitate cleanly, perform a liquid-liquid extraction. After acidification, extract the aqueous layer with a solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and remove the solvent under reduced pressure.[10]
Data Summary Table
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Base | K₂CO₃ | NaH | t-BuOK | NaH provides the best yield by ensuring complete phenoxide formation. t-BuOK is bulky and may promote elimination. |
| Solvent | Ethanol | DMF | Toluene | DMF is a polar aprotic solvent that accelerates SN2 reactions, leading to higher yields and faster reaction times.[1] |
| Temperature | 100 °C | 60-80 °C | Room Temp | 60-80 °C provides a balance between reaction rate and minimizing the E2 elimination side reaction.[1][5] |
Detailed Protocols
Protocol 1: Synthesis of Ethyl 2-(3-bromophenoxy)propanoate
-
Under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) to a flame-dried round-bottom flask.
-
Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous DMF to the flask, followed by the dropwise addition of 3-bromophenol (1.0 eq.) dissolved in a small amount of anhydrous DMF. (Note: H₂ gas is evolved).
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.
-
Add ethyl 2-bromopropanoate (1.05 eq.) dropwise to the solution.
-
Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and carefully quench by slowly adding ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.[10]
Protocol 2: Saponification to 2-(3-Bromophenoxy)propanoic acid
-
Dissolve the crude ester from the previous step in a mixture of ethanol and water (e.g., 3:1 ratio).
-
Add sodium hydroxide (NaOH, 3.0 eq.) and heat the mixture to reflux (approx. 80-90 °C).
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl.
-
The product should precipitate as a white solid. If it oils out, extract with ethyl acetate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
da Silva, A. B. F., et al. (2020). Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents. Journal of the Brazilian Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. (2022, September 12). 1.32: Side Chain Oxidations, Phenols, Arylamines. Chemistry LibreTexts. [Link]
-
Le, Zhen-gang, et al. (2007). Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl. Journal of Environmental Sciences. [Link]
-
askIITians. (2025, March 4). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. askIITians. [Link]
-
YouTube. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. [Link]
- CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)
-
What Is the Mechanism of Phenol Alkylation? Exporter China. (2024, March 20). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 8. Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Bioassay Conditions for 2-(3-Bromophenoxy)propanoic acid
Introduction: This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for designing, optimizing, and troubleshooting bioassays involving 2-(3-Bromophenoxy)propanoic acid. This molecule belongs to the phenylpropanoic acid class, a scaffold known for a range of biological activities, including potential anti-inflammatory, antimicrobial, and metabolic regulatory effects.[1][2][3][4] Given its structural properties—specifically its hydrophobic phenyl ring and ionizable carboxylic acid group—this compound presents common yet manageable challenges in bioassay development. This document is structured to anticipate and resolve these challenges, ensuring data integrity and experimental success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling and initial testing of 2-(3-Bromophenoxy)propanoic acid.
Q1: What are the primary physicochemical properties of 2-(3-Bromophenoxy)propanoic acid I should be aware of?
A1: Understanding the compound's properties is the first step to a successful assay. Key characteristics include:
-
Molecular Structure: It possesses a hydrophobic core (bromophenoxy group) and a polar, acidic functional group (propanoic acid). This amphipathic nature influences solubility and potential interactions.
-
Acidity: The carboxylic acid moiety means its charge state is pH-dependent. At physiological pH (~7.4), the acid will be predominantly deprotonated to its carboxylate form, increasing its aqueous solubility compared to the protonated state in acidic media.
-
Solubility: Due to its hydrophobicity, the compound is expected to have low solubility in purely aqueous buffers. Organic solvents are necessary for initial stock preparation.
Q2: What is the best solvent to prepare a high-concentration stock solution?
A2: Dimethyl sulfoxide (DMSO) is the industry-standard solvent for preparing primary stock solutions of hydrophobic compounds for high-throughput screening and bioassays.[5]
Rationale & Best Practices:
-
High Solvating Power: DMSO can typically dissolve 2-(3-Bromophenoxy)propanoic acid at concentrations of 10 mM or higher.
-
Assay Compatibility: It is miscible with most aqueous assay buffers.
-
Cytotoxicity Mitigation: A critical consideration is that DMSO can be toxic to cells, typically at final concentrations above 0.5-1%. Your experimental workflow must ensure the final concentration in the assay well remains well below this cytotoxic threshold. Always validate the tolerance of your specific cell line to DMSO.
Protocol: Preparing a 10 mM DMSO Stock Solution
-
Weigh Compound: Accurately weigh a precise amount of 2-(3-Bromophenoxy)propanoic acid (MW: 245.09 g/mol ) in a sterile, appropriate vial.
-
Calculate Solvent Volume: Calculate the volume of high-purity, anhydrous DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of DMSO. Vortex thoroughly until the compound is fully dissolved. Gentle warming (to ~37°C) can be applied if necessary, but check for compound stability at elevated temperatures first.
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C in desiccated conditions to prevent water absorption by the DMSO.[6][7]
Q3: How do I determine the optimal concentration range for my initial experiments?
A3: For a novel compound, a broad-to-narrow screening approach is most efficient.
-
Initial Broad Screen: Start with a wide range of concentrations, typically using a log-fold dilution series (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM). This helps to quickly identify the potency range where a biological response occurs.
-
Refined Dose-Response: Once an active range is identified, perform a more detailed dose-response curve with more points around the estimated EC50/IC50 value (e.g., 8-12 points in a semi-log dilution series).
The choice of starting concentrations can be influenced by the assay type, as summarized below.
| Assay Type | Typical Starting Concentration (Max) | Rationale |
| Biochemical/Enzymatic | 100 - 200 µM | Higher concentrations are often tolerated as there are no cell membranes to cross and no cytotoxicity concerns. |
| Cell-Based (General Viability) | 10 - 50 µM | Limited by potential cytotoxicity and compound solubility in aqueous media. |
| Cell-Based (Signaling) | 1 - 10 µM | Signaling pathways are often modulated at lower, more specific concentrations. |
Table 1: Recommended starting concentrations for bioassays.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during bioassay optimization.
Problem 1: Compound precipitates in the aqueous assay medium.
-
Likely Cause 1: Poor Aqueous Solubility. The compound's hydrophobicity causes it to fall out of solution when the DMSO stock is diluted into the aqueous buffer.
-
Solution A: Reduce Final Concentration. The most straightforward solution is to lower the highest concentration in your dose-response curve.
-
Solution B: Use a Surfactant or Carrier Protein. For cell-free assays, adding a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01%) can help maintain solubility. For cell-based assays, the presence of serum (e.g., Fetal Bovine Serum) in the media is critical, as albumin and other proteins can bind to the compound and act as carriers, keeping it in solution.[8]
-
Solution C: Check pH. Ensure the pH of your final assay buffer is neutral or slightly basic (e.g., 7.4), which will keep the carboxylic acid group ionized and enhance solubility.
-
-
Likely Cause 2: Excessive DMSO Concentration. The final DMSO concentration in the well is too high, which can alter the properties of the aqueous medium.
-
Solution: Maintain Low Final DMSO. Ensure the final DMSO concentration in all wells, including the highest compound concentration, does not exceed a validated, non-toxic level (typically ≤0.5%). This may require preparing an intermediate dilution plate.
-
Problem 2: High variability between replicate wells.
-
Likely Cause 1: Inconsistent Cell Plating. Uneven cell distribution in the microplate wells is a major source of variability in cell-based assays.[9]
-
Solution: Proper Plating Technique. After dispensing cells into a 96-well plate, do not immediately place it in the incubator. Let the plate sit at room temperature in the biosafety cabinet for 15-20 minutes to allow cells to settle evenly. Avoid swirling the plate, which can cause cells to congregate at the well edges.[9]
-
-
Likely Cause 2: Edge Effects. Wells on the perimeter of a microplate are more susceptible to evaporation, leading to changes in media concentration and affecting cell growth and compound activity.[9]
-
Solution: Use a Hydration Barrier. Do not use the outermost wells for experimental data. Instead, fill them with sterile water or PBS to create a moisture barrier, and only use the inner 60 wells for your assay.[9]
-
-
Likely Cause 3: Inadequate Mixing. Upon adding the compound, it may not have been mixed thoroughly in the well.
-
Solution: Gentle Mixing. After adding the compound from the intermediate plate to the assay plate, gently tap the plate or use an orbital shaker at a low speed for 30-60 seconds to ensure uniform distribution.
-
Problem 3: No biological activity or dose-response observed.
-
Likely Cause 1: Compound Inactivity. The compound may simply not be active against the chosen biological target or pathway.
-
Solution: Include a Positive Control. Every assay must include a known active compound (a positive control) that targets the same pathway or produces the same readout. If the positive control works but your test compound does not, it strongly suggests genuine inactivity. If the positive control also fails, the issue lies with the assay itself.[10]
-
-
Likely Cause 2: Inappropriate Assay Window. The signal-to-background ratio of the assay may be too low to detect a modest effect.
-
Solution: Assay Optimization. Before screening, optimize assay parameters like cell density, incubation time, and reagent concentrations to maximize the dynamic range between your positive and negative controls. A Z'-factor calculation is the gold standard for validating assay robustness.
-
-
Likely Cause 3: Compound Degradation. The compound may be unstable in the assay buffer or sensitive to light.
-
Solution: Stability Check. Incubate the compound in the assay medium for the duration of the experiment, then analyze its integrity using methods like HPLC or LC-MS. If degradation is observed, the experimental window may need to be shortened.
-
Section 3: Experimental Workflow & Visualization
A systematic approach is crucial for efficient bioassay optimization. The following workflow outlines the key stages from compound preparation to data analysis.
Caption: General workflow for optimizing a bioassay with a small molecule.
Troubleshooting Logic Diagram
When encountering poor results, a logical diagnostic process can quickly identify the root cause.
Caption: A decision tree for troubleshooting common bioassay failures.
References
-
PubChem Compound Summary for CID 12797954, 2-(3-Bromophenyl)propanoic acid. National Center for Biotechnology Information. [Link]
-
Best practices in compound management for preserving compound integrity and accurately providing samples for assays. PubMed. [Link]
-
PubChem Compound Summary for CID 10296, 2-Phenylpropionic acid. National Center for Biotechnology Information. [Link]
-
Optimization of Biocompatibility for a Hydrophilic Biological Molecule Encapsulation System. MDPI. [Link]
-
Troubleshooting - BioAssay Systems. BioAssay Systems. [Link]
-
A troubleshooting guide to microplate-based assays. BMG Labtech. [Link]
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]
-
Optimization of Biocompatibility for a Hydrophilic Biological Molecule Encapsulation System. MDPI. [Link]
-
GC-MS analysis of bioactive compounds in ethanolic extract on different parts of Ziziphus mauritiana. ResearchGate. [Link]
-
Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. PubMed. [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Nature. [Link]
-
Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. [Link]
-
Troubleshooting Molecular Biology Applications. QIAGEN. [Link]
-
Compound Handling | Applications. Hamilton Company. [Link]
-
Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. PubMed. [Link]
-
Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. ResearchGate. [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]
-
PCR Troubleshooting. Bio-Rad. [Link]
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. National Center for Biotechnology Information. [Link]
-
Propionic acid. Wikipedia. [Link]
-
Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300. ResearchGate. [Link]
-
PubChem Compound Summary for CID 167544, 2-Bromo-3-phenylpropanoic acid. National Center for Biotechnology Information. [Link]
-
Compound management. Wikipedia. [Link]
-
Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]
-
Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. MDPI. [Link]
Sources
- 1. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gmpplastic.com [gmpplastic.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. marinbio.com [marinbio.com]
- 10. bioassaysys.com [bioassaysys.com]
A Comparative Analysis of 2-(3-Bromophenoxy)propanoic Acid in the Context of Phenoxy Herbicides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Phenoxy Herbicide Landscape
Phenoxy herbicides represent a mature yet continually relevant class of synthetic auxin herbicides, having been a cornerstone of selective broadleaf weed control since the commercial introduction of 2,4-D in the 1940s.[1][2] Their mechanism of action relies on mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible plants, ultimately resulting in their demise.[1][3] This guide provides a comparative analysis of the lesser-known compound, 2-(3-Bromophenoxy)propanoic acid, placing it in context with its widely used chlorinated counterparts, including 2,4-D, MCPA, Dichlorprop, and Mecoprop.
Due to a notable lack of publicly available experimental data on the herbicidal efficacy of 2-(3-Bromophenoxy)propanoic acid, this guide will leverage established structure-activity relationships (SAR) within the phenoxy herbicide class.[4][5] By examining its structural features in comparison to well-characterized analogs, we can infer its likely herbicidal profile, potential selectivity, and environmental behavior. This analysis is further supported by a direct comparison with its chlorinated analog, 2-(3-Chlorophenoxy)propionic acid (Cloprop), a registered, albeit infrequently used, herbicide.[6]
Chemical Structures and the Basis of Activity
The fundamental structure of a phenoxy herbicide consists of a phenyl ring attached to a carboxylic acid moiety via an ether linkage. Variations in the substituents on the phenyl ring and the stereochemistry of the propanoic acid side chain significantly influence the herbicidal activity and selectivity of these compounds.
Caption: Workflow for a greenhouse herbicidal efficacy assay.
Crop Selectivity and Tolerance Study
This protocol evaluates the potential for a new herbicide to cause injury to a desired crop.
Objective: To determine the tolerance of a specific crop species to the test herbicide at and above its anticipated use rate.
Procedure:
-
Follow the same general procedure as the herbicidal efficacy assay, but use a crop species (e.g., wheat, corn) instead of weeds.
-
Apply the test herbicide at its projected effective use rate (1X), twice the use rate (2X), and four times the use rate (4X) to assess the margin of safety. 3. Assess crop injury at regular intervals (e.g., 7, 14, and 28 days after treatment) using a 0-100% scale, where 0 is no injury and 100 is complete plant death.
-
At crop maturity, harvest the grain or other marketable portion and determine the yield to quantify any impact on productivity.
Environmental Fate and Toxicological Profile: An Extrapolation
The environmental persistence and toxicity of 2-(3-Bromophenoxy)propanoic acid are unknown. However, we can make some educated predictions based on the behavior of other phenoxy herbicides.
-
Soil Persistence: Phenoxy herbicides are primarily degraded by soil microorganisms. T[3]heir half-life in soil is typically in the range of a few days to a few weeks under favorable conditions (warm, moist, and well-aerated soils). I[3][7]t is likely that 2-(3-Bromophenoxy)propanoic acid would exhibit similar persistence, with the bromine-carbon bond potentially being more or less susceptible to microbial cleavage than the chlorine-carbon bond.
-
Toxicology: Phenoxy herbicides generally have low to moderate acute toxicity to mammals. F[8][9]or example, the oral LD₅₀ for 2,4-D in rats is in the range of 639-1646 mg/kg. I[3][8]t is plausible that 2-(3-Bromophenoxy)propanoic acid would fall within a similar range of acute toxicity. However, comprehensive toxicological testing would be necessary to confirm this.
Conclusion and Future Directions
While 2-(3-Bromophenoxy)propanoic acid remains an uncharacterized compound in the realm of herbicidal science, a comparative analysis based on the well-established principles of phenoxy herbicide chemistry provides a valuable framework for predicting its potential properties. Its structural similarity to Cloprop and other phenoxy herbicides suggests it likely possesses auxin-mimicking activity. However, the meta-position of the bromine atom may result in lower herbicidal potency compared to the commercially successful ortho- and para-substituted analogs.
To fully elucidate the herbicidal potential of 2-(3-Bromophenoxy)propanoic acid, empirical data from standardized bioassays are essential. The experimental protocols outlined in this guide provide a roadmap for such an investigation. Future research should focus on synthesizing the pure (R)-enantiomer and conducting dose-response studies on a wide range of weed and crop species. Furthermore, studies on its environmental fate, including soil persistence and degradation pathways, as well as a comprehensive toxicological evaluation, would be necessary before its potential as a novel herbicide could be fully realized.
References
- Google Patents. (n.d.). Process for preparing (R)-2-bromo-3-phenyl-propionic acid.
- Nufarm. (n.d.). PHENOXIES.
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Retrieved from [Link]
-
Loveland Products Canada. (2012). MECOPROP-P HERBICIDE LIQUID Safety Data Sheet. Retrieved from [Link]
-
MDPI. (n.d.). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Retrieved from [Link]
-
Government of Canada. (1993). Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Retrieved from [Link]
- Google Patents. (n.d.). Propionic acid as an herbicide.
-
Journal of Visualized Experiments. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Retrieved from [Link]
-
Juniper Publishers. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Retrieved from [Link]
-
Wikipedia. (n.d.). Agent Orange. Retrieved from [Link]
-
National Pesticide Information Center. (n.d.). 2,4-D Technical Fact Sheet. Retrieved from [Link]
-
PubChem. (n.d.). 2-(3-Bromophenyl)propanoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. Retrieved from [Link]
-
ResearchGate. (n.d.). Half-lives of some herbicides in soil. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Association between increasing agricultural use of 2,4-D and population biomarkers of exposure: findings from the National Health and Nutrition Examination Survey, 2001–2014. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Systematic Review of Carcinogenic Outcomes and Potential Mechanisms from Exposure to 2,4-D and MCPA in the Environment. Retrieved from [Link]
-
PubChem. (n.d.). (+-)-2-(3-Chlorophenoxy)propionic acid. Retrieved from [Link]
-
AERU. (n.d.). Mecoprop-P (Ref: BAS 037H). Retrieved from [Link]
-
ResearchGate. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Retrieved from [Link]
-
ResearchGate. (2025). 2,4-D Past, Present, and Future: A Review. Retrieved from [Link]
-
Cambridge University Press & Assessment. (n.d.). Degradation of Dicamba, Picloram, and Four Phenoxy Herbicides in Soils. Retrieved from [Link]
-
ResearchGate. (n.d.). Phenoxy Herbicides (2,4-D). Retrieved from [Link]
-
European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests. Retrieved from [Link]
-
Indian Journal of Weed Science. (2025). Comparative efficacy of herbicide-mixtures for efficient weed management and productivity enhancement of pre-Kharif greengram. Retrieved from [Link]
-
Weeds. (n.d.). Molecular structure and herbicide absorption. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]
-
University of Massachusetts Amherst. (n.d.). Testing for and Deactivating Herbicide Residues. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural diagrams of 2,4-D and other phenoxy herbicides. Retrieved from [Link]
-
Coffey County Extension Office. (n.d.). Residual Herbicides, Degradation, and Recropping Intervals. Retrieved from [Link]
-
eConference.io. (n.d.). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337. Retrieved from [Link]
-
MDPI. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Retrieved from [Link]
- Google Patents. (n.d.). Propionic acid as an herbicide.
-
Beyond Pesticides. (n.d.). Mecoprop (MCPP) ChemicalWatch Factsheet. Retrieved from [Link]
-
Contract Laboratory. (2025). Herbicide Testing: Resistance, Residues, and Soil Impact. Retrieved from [Link]
-
Beyond Pesticides. (n.d.). Mecoprop C hemicalWatch Factsheet. Retrieved from [Link]
-
PubMed. (2023). Herbicidal Active Compound Ferulic Acid Ethyl Ester Affects Fatty Acid Synthesis by Targeting the 3-Ketoacyl-Acyl Carrier Protein Synthase I (KAS I). Retrieved from [Link]
-
YouTube. (2024). Mecoprop: A Selective Herbicide for Broadleaf Weed Control. Retrieved from [Link]
Sources
- 1. cdn.nufarm.com [cdn.nufarm.com]
- 2. Agent Orange - Wikipedia [en.wikipedia.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Degradation of Dicamba, Picloram, and Four Phenoxy Herbicides in Soils | Weed Science | Cambridge Core [cambridge.org]
- 8. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 9. HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-(3-Bromophenoxy)propanoic Acid and its Analogs as Peroxisome Proliferator-Activated Receptor (PPAR) Modulators
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of Phenoxypropanoic Acids
Phenoxypropanoic acid derivatives represent a class of compounds with significant therapeutic potential, primarily as modulators of Peroxisome Proliferator-Activated Receptors (PPARs). These nuclear receptors are crucial regulators of lipid and glucose metabolism, inflammation, and cellular differentiation. The three main isotypes, PPARα, PPARγ, and PPARδ (also known as PPARβ), are well-established drug targets for metabolic disorders such as dyslipidemia, type 2 diabetes, and non-alcoholic steatohepatitis (NASH).
This guide provides a comparative analysis of the biological activity of 2-(3-Bromophenoxy)propanoic acid and its analogs. While direct experimental data for 2-(3-Bromophenoxy)propanoic acid is limited in publicly available literature, its structural similarity to known PPAR modulators allows for a scientifically grounded discussion of its probable activity in comparison to well-characterized analogs and clinically relevant drugs. We will delve into the structure-activity relationships that govern the potency and selectivity of these compounds, present comparative data for relevant analogs, and provide detailed experimental protocols for assessing their biological activity.
The Central Role of PPARs in Metabolic Regulation
PPARs function as ligand-activated transcription factors. Upon binding to a ligand, they form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.
-
PPARα: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to a decrease in circulating triglycerides and is the target of fibrate drugs.
-
PPARγ: Highly expressed in adipose tissue, it is a master regulator of adipogenesis and plays a key role in insulin sensitization and glucose metabolism. Thiazolidinediones (TZDs), a class of drugs for type 2 diabetes, are potent PPARγ agonists.
-
PPARδ (β): Ubiquitously expressed, it is involved in fatty acid oxidation, particularly in skeletal muscle, and has been explored as a target for treating dyslipidemia and obesity.
The therapeutic utility of PPAR agonists is well-established; however, the development of new modulators with improved efficacy and side-effect profiles remains an active area of research. This includes the development of pan-PPAR agonists, which activate all three isotypes, and selective PPAR modulators (SPPARMs), which elicit a specific subset of the receptor's responses.
Structure-Activity Relationships of Phenoxypropanoic Acid Analogs as PPAR Modulators
The biological activity of phenoxypropanoic acid derivatives is intricately linked to their chemical structure. Key structural features that influence their potency and selectivity as PPAR modulators include:
-
The Acidic Head Group: The carboxylic acid moiety is a crucial feature for many PPAR agonists, as it forms a key hydrogen bond interaction with a conserved tyrosine residue in the ligand-binding domain of PPARs.
-
The Phenoxy Ring and its Substituents: The nature and position of substituents on the phenoxy ring significantly impact activity. Halogen atoms, such as bromine and chlorine, can enhance potency and influence selectivity. For instance, studies on thiazolidinedione derivatives have shown that bromo-substituted compounds exhibit significant PPARγ transactivation.[1] The lipophilicity and electronic properties of these substituents play a vital role in the compound's ability to access and bind to the receptor.
-
The Propanoic Acid Chain: The stereochemistry of the chiral center on the propanoic acid chain can be a critical determinant of activity. For many phenylpropanoic acid ligands, a specific enantiomer exhibits significantly higher potency.[2]
Comparative Biological Activity of 2-(3-Bromophenoxy)propanoic Acid Analogs
Key Comparators:
-
2-(3-Chlorophenoxy)propanoic acid: A close structural analog where the bromine is replaced by chlorine. While specific PPAR activity data is scarce, its structural similarity suggests it would also target PPARs.
-
Halofenate (active form: Halofenic Acid): A PPARγ-selective modulator. It is a phenoxypropanoic acid derivative with a chlorine substitution at the para position of the phenoxy ring.
-
Lanifibranor: A pan-PPAR agonist that activates all three PPAR isotypes and is in clinical development for the treatment of NASH. Its structure features a more complex heterocyclic system but retains a carboxylic acid moiety.
The following table summarizes the available quantitative data for these comparators.
| Compound | Target(s) | EC50 (µM) | Biological Effect | Citation(s) |
| Lanifibranor | PPARα, PPARδ, PPARγ | α: 4.66, δ: 0.398, γ: 0.572 | Pan-PPAR agonist | [3] |
| Halofenic Acid | PPARγ | ~10-20 | Selective PPARγ partial agonist |
Note: The absence of data for 2-(3-Bromophenoxy)propanoic acid and its direct analogs highlights a gap in the current literature and presents an opportunity for future research.
Experimental Protocols for Assessing PPAR Activity
To determine the biological activity of 2-(3-Bromophenoxy)propanoic acid and its analogs, the following experimental workflows are recommended.
PPAR Luciferase Reporter Gene Assay
This cell-based assay is a standard method to quantify the ability of a compound to activate a specific PPAR isotype.
Principle: Cells are co-transfected with two plasmids: one expressing the ligand-binding domain (LBD) of a PPAR isotype fused to a GAL4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS). If the test compound binds to and activates the PPAR-LBD, the fusion protein binds to the UAS and drives the expression of luciferase. The resulting luminescence is proportional to the activation of the PPAR.
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, COS-7) in appropriate media.
-
Seed cells into 96-well plates.
-
Co-transfect the cells with the PPAR-LBD expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., 2-(3-Bromophenoxy)propanoic acid and its analogs) and a known reference agonist (e.g., Rosiglitazone for PPARγ).
-
Remove the transfection medium from the cells and add the medium containing the test compounds or reference agonist.
-
Incubate for another 18-24 hours.
-
-
Luciferase Assay:
-
Remove the treatment medium and wash the cells with PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Transfer the cell lysate to a white, opaque 96-well plate.
-
Add luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the compound concentration.
-
Determine the EC50 value (the concentration at which 50% of the maximal response is achieved) by fitting the data to a dose-response curve.
-
Caption: Principle of a PPAR Competitive Ligand Binding Assay.
Conclusion and Future Directions
The phenoxypropanoic acid scaffold holds significant promise for the development of novel PPAR modulators. While direct experimental data on the biological activity of 2-(3-Bromophenoxy)propanoic acid is currently lacking, its structural features strongly suggest that it is a candidate for PPAR modulation. The presence of the bromine atom at the meta position of the phenoxy ring is likely to influence its potency and selectivity for the different PPAR isotypes.
Future research should focus on the synthesis and in vitro evaluation of 2-(3-Bromophenoxy)propanoic acid and a systematic series of its analogs (e.g., varying the halogen substituent and its position) to establish a clear structure-activity relationship. The experimental protocols detailed in this guide provide a robust framework for such investigations. A thorough understanding of how these compounds interact with PPARs will be instrumental in the design of next-generation therapeutics for metabolic diseases.
References
-
Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Pharmaceuticals (Basel). 2022;15(10):1234. Published 2022 Oct 11.
-
Functional and Structural Insights into the Human PPARα/δ/γ Targeting Preferences of Anti-NASH Investigational Drugs, Lanifibranor, Seladelpar, and Elafibranor. Int J Mol Sci. 2023;24(15):12202. Published 2023 Jul 29.
-
Halofenate Is a Selective Peroxisome Proliferator-Activated Receptor γ Modulator With Antidiabetic Activity. Diabetes. 2006;55(9):2524-2533.
-
A Randomized, Controlled Trial of the Pan-PPAR Agonist Lanifibranor in NASH. N Engl J Med. 2021;385(17):1547-1558.
-
PPAR Signaling Pathway. Creative Diagnostics.
-
Design, synthesis, and structural analysis of phenylpropanoic acid-type PPARγ-selective agonists: discovery of reversed stereochemistry-activity relationship. J Med Chem. 2011;54(1):331-341.
-
Luciferase Reporter Gene Assay, high sensitivity. Sigma-Aldrich.
-
A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. ASSAY and Drug Development Technologies. 2011;9(4):391-401.
Sources
- 1. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and structural analysis of phenylpropanoic acid-type PPARγ-selective agonists: discovery of reversed stereochemistry-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional and Structural Insights into the Human PPARα/δ/γ Targeting Preferences of Anti-NASH Investigational Drugs, Lanifibranor, Seladelpar, and Elafibranor - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Herbicidal Efficacy of 2-(3-Bromophenoxy)propanoic acid
For researchers and professionals in crop protection and herbicide development, the rigorous validation of a new active ingredient is paramount. This guide provides a comprehensive framework for evaluating the herbicidal efficacy of the novel compound, 2-(3-Bromophenoxy)propanoic acid. We will delve into the theoretical underpinnings of its presumed mechanism of action, outline detailed experimental protocols for its validation, and present a comparative analysis against established benchmarks.
Introduction and Chemical Profile
2-(3-Bromophenoxy)propanoic acid belongs to the phenoxyalkanoic acid class of compounds. Its chemical structure, featuring a bromine atom on the meta position of the phenoxy ring linked to a propanoic acid moiety, suggests its potential as a selective herbicide for broadleaf weed control. The presence and position of the halogen can significantly influence the molecule's herbicidal activity and selectivity[1].
Chemical Structure:
-
IUPAC Name: 2-(3-bromophenoxy)propanoic acid
-
Molecular Formula: C₉H₉BrO₃
-
Molecular Weight: 245.07 g/mol
Postulated Mechanism of Action: Synthetic Auxin
Based on its structural similarity to well-established phenoxy herbicides, 2-(3-Bromophenoxy)propanoic acid is hypothesized to function as a synthetic auxin[2][3]. Natural auxins, such as indole-3-acetic acid (IAA), are plant hormones that regulate cell division, elongation, and differentiation. Synthetic auxins mimic IAA, but are more stable and persistent within the plant, leading to uncontrolled and disorganized growth in susceptible species[4].
This hormonal imbalance disrupts numerous physiological processes, including:
-
Cell Wall Plasticity: Causes uncontrolled cell expansion and elongation.
-
Nucleic Acid and Protein Synthesis: Leads to abnormal cell division and development.
-
Ethylene Production: Stimulates the production of ethylene, a stress hormone that contributes to epinasty (downward bending of leaves), senescence, and ultimately, cell death[2][5].
The proposed mechanism involves the binding of the herbicide to auxin receptors, primarily the F-box protein TIR1 (Transport Inhibitor Response 1)[4]. This binding event leads to the degradation of Aux/IAA transcriptional repressor proteins, thereby activating auxin-responsive genes and triggering the cascade of lethal physiological effects[6].
Caption: Proposed mechanism of action for 2-(3-Bromophenoxy)propanoic acid as a synthetic auxin.
Experimental Validation of Herbicidal Efficacy
A multi-faceted approach is necessary to rigorously validate the herbicidal potential of 2-(3-Bromophenoxy)propanoic acid. The following protocols are designed to assess its efficacy, selectivity, and dose-response relationship.
Experimental Workflow Overview
Caption: Step-by-step workflow for the validation of herbicidal efficacy.
Detailed Experimental Protocols
Protocol 1: Greenhouse Dose-Response Assay
-
Objective: To determine the effective dose (ED₅₀) of 2-(3-Bromophenoxy)propanoic acid required to control target weed species.
-
Materials:
-
Test Compound: 2-(3-Bromophenoxy)propanoic acid
-
Target Weeds: Velvetleaf (Abutilon theophrasti), Common Lambsquarters (Chenopodium album), Barnyardgrass (Echinochloa crus-galli)
-
Potting medium, pots, greenhouse facility
-
Research track sprayer
-
-
Methodology:
-
Cultivate weed species in individual pots to the 3-4 leaf stage.
-
Prepare a stock solution of 2-(3-Bromophenoxy)propanoic acid in a suitable solvent and surfactant system.
-
Create a dilution series to achieve application rates ranging from 0 (control) to 2000 g a.i./ha. A logarithmic dose range is recommended.
-
Apply the herbicide solutions using a calibrated research track sprayer.
-
Include an untreated control and a commercial standard (e.g., 2,4-D or Dichlorprop) for comparison.
-
Maintain plants in the greenhouse under controlled conditions for 21 days.
-
Visually assess plant injury at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete death).
-
At 21 DAT, harvest the above-ground biomass, dry in an oven at 70°C for 72 hours, and record the dry weight.
-
Calculate the percent biomass reduction relative to the untreated control.
-
Use statistical software to perform a regression analysis and determine the ED₅₀ values.
-
Protocol 2: Comparative Efficacy and Crop Selectivity Trial
-
Objective: To compare the efficacy of 2-(3-Bromophenoxy)propanoic acid against commercial standards and to assess its selectivity on key crops.
-
Materials:
-
Test Compound, Benchmark Herbicides (e.g., Dichlorprop, MCPA, Dicamba)
-
Weed Species: As in Protocol 1, plus others as relevant.
-
Crop Species: Corn (Zea mays), Soybean (Glycine max), Wheat (Triticum aestivum)
-
Field plots or large greenhouse flats
-
-
Methodology:
-
Establish plots with a mixed population of weeds and the selected crop species.
-
Apply the test compound at its predetermined 1x and 2x ED₅₀ rates, alongside the commercial standards at their recommended field rates. Include an untreated control.
-
Applications should be made when weeds are actively growing and at the appropriate growth stage for the crop.
-
Assess weed control and crop injury visually at regular intervals (e.g., 7, 14, 28, and 56 DAT).
-
All data should be subjected to Analysis of Variance (ANOVA) to determine statistically significant differences between treatments.
-
Data Presentation and Comparative Analysis
The results of the efficacy trials should be summarized in clear, concise tables to facilitate comparison.
Table 1: Greenhouse Dose-Response Data (ED₅₀ Values in g a.i./ha)
| Herbicide | Velvetleaf (A. theophrasti) | Common Lambsquarters (C. album) | Barnyardgrass (E. crus-galli) |
| 2-(3-Bromophenoxy)propanoic acid | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Dichlorprop (Benchmark 1) | 450 | 550 | >2000 |
| 2,4-D Amine (Benchmark 2) | 500 | 600 | >2000 |
Table 2: Field Trial Efficacy and Crop Selectivity (% Control or Injury at 28 DAT)
| Treatment | Rate (g a.i./ha) | Velvetleaf Control | Lambsquarters Control | Corn Injury | Soybean Injury |
| Untreated Control | 0 | 0 | 0 | 0 | 0 |
| 2-(3-Bromophenoxy)propanoic acid | [ED₅₀ Rate] | [Value] | [Value] | [Value] | [Value] |
| 2-(3-Bromophenoxy)propanoic acid | [2x ED₅₀ Rate] | [Value] | [Value] | [Value] | [Value] |
| Dichlorprop | 1000 | 92 | 88 | 5 | 75 |
| Dicamba | 560 | 95 | 93 | 8 | 85 |
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of 2-(3-Bromophenoxy)propanoic acid as a potential herbicide. The proposed experiments are designed to elucidate its biological activity, define its effective use rates, and establish its crop safety profile. Based on its chemical structure, it is anticipated that this compound will demonstrate post-emergence activity against broadleaf weeds, with limited efficacy on grasses, characteristic of synthetic auxin herbicides[3][7]. The data generated from these studies will be critical for determining the commercial viability of this novel active ingredient and for guiding future research, including formulation development, environmental fate studies, and toxicological assessments.
References
-
Bradberry, S.M., Proudfoot, A.T., & Vale, J.A. (2004). Poisoning due to chlorophenoxy herbicides. Toxicology Reviews, 23, 65–73. Available from: [Link]
-
Grossmann, K. (2010). Auxin herbicides: lifting the veil step by step. Journal of Experimental Botany, 61(13), 3499-3501. Available from: [Link]
-
Pesticide Action Network UK. (2017). A guide to auxin herbicides. Available from: [Link]
-
Agriculture and Agri-Food Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Available from: [Link]
-
Department of Agriculture, Land Reform and Rural Development, Republic of South Africa. (n.d.). Guidelines for Herbicide Registration Trials: Cotton. Available from: [Link]
-
Song, Y. (2014). Insight into the mode of action of 2,4-D as an herbicide. Journal of Integrative Plant Biology, 56(5), 414-415. Available from: [Link]
-
Malan, C., & Röscher, L. (2021). Auxinic herbicides, mechanisms of action, and weed resistance. Planta Daninha, 39. Available from: [Link]
-
University of California Agriculture and Natural Resources. (n.d.). Herbicide Symptoms Tool: Synthetic Auxins. Available from: [Link]
-
PubChem. (n.d.). 2-(3-Chlorophenoxy)propionic acid. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. (n.d.). 2-(3-Bromophenyl)propanoic acid. National Center for Biotechnology Information. Available from: [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. Available from: [Link]
-
Zholnerkevich, V. N., & Chkanikov, D. I. (1983). Mechanism of action of auxin herbicides. Soviet Plant Physiology, 30(5), 754-763. Available from: [Link]
-
European and Mediterranean Plant Protection Organization (EPPO). (n.d.). PP 1/181 (5) Conduct and reporting of efficacy evaluation trials, including good experimental practice. EPPO Global Database. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing the Cross-Reactivity of 2-(3-Bromophenoxy)propanoic acid in Cellular and Biochemical Assays
For researchers and drug development professionals, understanding the selectivity of a small molecule is paramount to predicting its biological effects and potential therapeutic window. This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of 2-(3-Bromophenoxy)propanoic acid, a compound belonging to the phenoxy propanoic acid class. While direct experimental data for this specific molecule is not extensively published, its structural similarity to known modulators of Peroxisome Proliferator-Activated Receptors (PPARs) provides a strong rationale for a focused investigational approach. This guide will therefore use the PPAR family as the primary target class for our hypothetical assessment, with Lanthionine synthetase C-like protein 2 (LanCL2) as a representative novel off-target, to illustrate a comprehensive cross-reactivity profiling strategy.
The Imperative of Selectivity Profiling
The biological activity of a compound is not solely defined by its interaction with its intended target. Off-target interactions can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. For compounds like 2-(3-Bromophenoxy)propanoic acid, which are structurally related to a class of drugs known for modulating multiple receptor isoforms, a thorough assessment of cross-reactivity is a critical step in preclinical development. The phenoxy propanoic acid scaffold is a well-established pharmacophore for agonists of PPARs, a family of nuclear receptors comprising three main isoforms: PPARα, PPARγ, and PPARδ (also known as PPARβ)[1][2][3][4]. These receptors are key regulators of lipid metabolism, inflammation, and cellular differentiation, making them important drug targets[5]. However, the therapeutic effects and side-effect profiles of PPAR agonists can be isoform-specific[6][7]. For instance, PPARα agonists are used to treat dyslipidemia, while PPARγ agonists are insulin sensitizers[8]. Therefore, determining the activity profile of 2-(3-Bromophenoxy)propanoic acid across all three PPAR isoforms is essential.
Furthermore, exploring interactions with structurally and functionally unrelated proteins, such as LanCL2, is crucial for uncovering unanticipated biological activities. LanCL2 has been identified as a receptor for abscisic acid (ABA) and is implicated in inflammatory diseases and diabetes, making it a novel therapeutic target[9].
This guide will compare and contrast key biochemical and cell-based assays to build a comprehensive selectivity profile for 2-(3-Bromophenoxy)propanoic acid.
Comparative Analysis of Assay Platforms for Selectivity Profiling
A multi-tiered approach, combining both biochemical and cell-based assays, is necessary to gain a complete picture of a compound's selectivity. Biochemical assays provide a direct measure of interaction with a purified target, while cell-based assays offer insights into activity within a more physiological context[10].
Tier 1: Primary Target Engagement and Isoform Selectivity - The PPAR Family
Given the structural alerts, the initial investigation should focus on the interaction of 2-(3-Bromophenoxy)propanoic acid with the three PPAR isoforms.
A competitive ligand binding assay is a robust method to determine the direct interaction of a compound with a target protein and to quantify its binding affinity (Kd or Ki). A common format for nuclear receptors like PPARs is a fluorescence polarization (FP) assay.
Experimental Protocol: PPAR Ligand Binding Assay (Fluorescence Polarization)
-
Reagents and Materials:
-
Purified, recombinant human PPARα, PPARγ, and PPARδ ligand-binding domains (LBDs).
-
A fluorescently-labeled PPAR ligand (tracer) with known affinity for all three isoforms.
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
2-(3-Bromophenoxy)propanoic acid and reference compounds (e.g., a known pan-agonist and isoform-selective agonists).
-
384-well, low-volume, black plates.
-
A plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a serial dilution of 2-(3-Bromophenoxy)propanoic acid and reference compounds in assay buffer.
-
In separate wells for each PPAR isoform, add the respective PPAR LBD and the fluorescent tracer at a fixed concentration.
-
Add the serially diluted test compounds to the wells. Include controls for no inhibitor (maximum polarization) and no protein (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach binding equilibrium.
-
Measure fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent tracer.
-
Causality Behind Experimental Choices: The use of purified LBDs isolates the binding event from downstream cellular processes, providing a clear measure of direct target engagement. Fluorescence polarization is a homogeneous assay format, meaning it does not require separation of bound and free tracer, which simplifies the workflow and makes it amenable to high-throughput screening.
While binding affinity is a critical parameter, it does not always correlate with functional activity. A luciferase reporter gene assay is the gold standard for quantifying the ability of a compound to activate nuclear receptors and induce gene transcription.
Experimental Protocol: PPAR Transactivation Luciferase Reporter Assay
-
Reagents and Materials:
-
A suitable mammalian cell line (e.g., HEK293T or HepG2).
-
Expression plasmids for the full-length human PPARα, PPARγ, and PPARδ, each fused to a GAL4 DNA-binding domain.
-
A reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of the firefly luciferase gene.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
2-(3-Bromophenoxy)propanoic acid and reference agonists.
-
Luciferase assay reagents.
-
96-well, white, clear-bottom cell culture plates.
-
A luminometer.
-
-
Procedure:
-
Co-transfect the cells with the appropriate PPAR-GAL4 expression plasmid, the GAL4-luciferase reporter plasmid, and the Renilla control plasmid.
-
Plate the transfected cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of 2-(3-Bromophenoxy)propanoic acid or reference compounds for 18-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that elicits a half-maximal response).
-
Causality Behind Experimental Choices: This assay format measures the functional consequence of receptor binding – the transactivation of a target gene. The use of a chimeric receptor (PPAR-LBD fused to a heterologous DNA binding domain) and a corresponding reporter ensures that the observed signal is specifically due to the activation of the PPAR-LBD by the compound.
Data Presentation: Comparative Activity of 2-(3-Bromophenoxy)propanoic acid on PPAR Isoforms
| Parameter | PPARα | PPARγ | PPARδ |
| Binding Affinity (Ki, nM) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Functional Potency (EC50, nM) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Maximal Efficacy (% of control) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Hypothetical values would be populated with experimental data.
Diagram of the PPAR Transactivation Assay Workflow
Caption: Workflow for the PPAR transactivation luciferase reporter assay.
Tier 2: Broader Cross-Reactivity Screening - Assessing Off-Target Effects
A comprehensive understanding of a compound's selectivity requires looking beyond the immediate target family. Here, we consider LanCL2 as a representative novel off-target.
Direct binding to LanCL2 can be assessed using techniques like Surface Plasmon Resonance (SPR) or a radioligand binding assay if a suitable radiolabeled ligand is available. Given that abscisic acid (ABA) is a known natural ligand for LanCL2, a competitive binding assay could be developed[9].
Experimental Protocol: LanCL2 Competitive Radioligand Binding Assay
-
Reagents and Materials:
-
Purified, recombinant human LanCL2 protein.
-
[3H]-Abscisic acid ([3H]-ABA) or another suitable radioligand.
-
Scintillation proximity assay (SPA) beads coated with a material that binds the recombinant LanCL2 (e.g., copper chelate beads for His-tagged protein).
-
Assay buffer.
-
2-(3-Bromophenoxy)propanoic acid.
-
Unlabeled ABA as a positive control.
-
Microplates compatible with scintillation counting.
-
A microplate scintillation counter.
-
-
Procedure:
-
Incubate the recombinant LanCL2 with the SPA beads to allow for binding.
-
Add a fixed concentration of [3H]-ABA to the wells.
-
Add a serial dilution of 2-(3-Bromophenoxy)propanoic acid or unlabeled ABA.
-
Incubate to allow the binding to reach equilibrium.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
The amount of bound radioligand is proportional to the light emitted by the SPA beads.
-
Plot the scintillation counts against the logarithm of the compound concentration.
-
Determine the IC50 and subsequently the Ki value.
-
Causality Behind Experimental Choices: SPA is a homogeneous assay that provides high sensitivity and is well-suited for detecting and quantifying ligand-protein interactions. The use of a radiolabeled natural ligand allows for a direct competition assessment with the test compound.
LanCL2 activation by ABA has been shown to influence downstream signaling pathways, such as the activation of the AMPK/PGC-1α/Sirt1 axis[11]. A cell-based assay could be designed to measure a downstream marker of this pathway.
Experimental Protocol: LanCL2 Functional Assay (e.g., AMPK Phosphorylation)
-
Reagents and Materials:
-
A cell line endogenously expressing LanCL2 (e.g., H9c2 cardiomyocytes)[11].
-
2-(3-Bromophenoxy)propanoic acid and ABA as a positive control.
-
Cell lysis buffer with phosphatase and protease inhibitors.
-
Antibodies for Western blotting: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, and a secondary antibody.
-
Reagents for SDS-PAGE and Western blotting.
-
An imaging system for chemiluminescence detection.
-
-
Procedure:
-
Culture the cells to a suitable confluency.
-
Treat the cells with various concentrations of 2-(3-Bromophenoxy)propanoic acid or ABA for a defined period.
-
Lyse the cells and determine the total protein concentration.
-
Perform SDS-PAGE and Western blotting using the specified antibodies.
-
Detect the protein bands and quantify the band intensities.
-
-
Data Analysis:
-
Calculate the ratio of phosphorylated AMPK to total AMPK for each treatment condition.
-
Plot this ratio against the compound concentration to assess the effect of 2-(3-Bromophenoxy)propanoic acid on AMPK activation.
-
Causality Behind Experimental Choices: Measuring the phosphorylation of a key downstream signaling node like AMPK provides a functional readout of upstream receptor engagement in a cellular environment. This approach validates any binding observed in biochemical assays and confirms that the interaction leads to a cellular response.
Diagram of the Cross-Reactivity Assessment Strategy
Caption: A tiered strategy for assessing the cross-reactivity of a test compound.
Conclusion and Future Directions
This guide outlines a robust, multi-tiered strategy for characterizing the cross-reactivity of 2-(3-Bromophenoxy)propanoic acid. By systematically evaluating its interaction with the likely primary target family, the PPARs, and a representative novel off-target, LanCL2, researchers can build a comprehensive selectivity profile. The integration of direct binding and functional cell-based assays provides a self-validating system, where biochemical affinity can be correlated with cellular potency.
The hypothetical data generated from these assays would allow for a quantitative comparison of the compound's activity at different targets, enabling an informed assessment of its potential therapeutic utility and off-target liabilities. For any small molecule in a drug discovery pipeline, this rigorous approach to selectivity profiling is not merely a suggestion but a foundational component of a successful preclinical data package.
References
-
Molecules. (2023). New Insights into the LANCL2-ABA Binding Mode towards the Evaluation of New LANCL Agonists. Available at: [Link]
-
Drug Development and Delivery. (2019). THERAPEUTIC FOCUS - Targeting the Novel LANCL2 Pathway Offers Potential for a Differentiated Treatment Paradigm for Autoimmune Diseases. Available at: [Link]
-
Infoscience. (n.d.). New Insights into the LANCL2-ABA Binding Mode towards the Evaluation of New LANCL Agonists. Available at: [Link]
-
PubMed. (n.d.). Lanthionine synthetase component C-like protein 2: a new drug target for inflammatory diseases and diabetes. Available at: [Link]
-
ACS Publications. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Available at: [Link]
-
Symeres. (n.d.). Small Molecule Drug Discovery | CRO Chemistry Services. Available at: [Link]
-
PubMed. (n.d.). Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression. Available at: [Link]
-
PMC. (n.d.). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Available at: [Link]
-
PMC. (n.d.). Minireview: Challenges and Opportunities in Development of PPAR Agonists. Available at: [Link]
-
Oxford Academic. (n.d.). Minireview: Challenges and Opportunities in Development of PPAR Agonists | Molecular Endocrinology. Available at: [Link]
-
MDPI. (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Available at: [Link]
-
PMC. (n.d.). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Available at: [Link]
-
Frontage Laboratories. (n.d.). Small Molecule Bioanalysis • Mass Spectrometry • Modalities. Available at: [Link]
- Google Patents. (n.d.). DK1184366T3 - Substituted phenylpropionic acid derivatives as agonists for human perioxin proliferator activated receptor alpha (PPAR).
-
PMC. (n.d.). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Available at: [Link]
-
PubChem. (n.d.). (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542. Available at: [Link]
-
ResearchGate. (n.d.). Overall structure of LANCL2. The homology model of human LANCL2 is... | Download Scientific Diagram. Available at: [Link]
-
PubMed. (n.d.). Design, synthesis, and evaluation of a novel series of alpha-substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor (PPAR) alpha/delta dual agonists for the treatment of metabolic syndrome. Available at: [Link]
-
NIH. (n.d.). The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development. Available at: [Link]
-
PubMed. (n.d.). New 2-aryloxy-3-phenyl-propanoic acids as peroxisome proliferator-activated receptors alpha/gamma dual agonists with improved potency and reduced adverse effects on skeletal muscle function. Available at: [Link]
-
PubMed. (n.d.). Peroxisome proliferator-activated receptor gamma (PPARgamma): Is the genomic activity the only answer?. Available at: [Link]
-
Altasciences. (n.d.). Small Molecule Drug Development Services. Available at: [Link]
-
PMC. (n.d.). LANCL2 Is Necessary for Abscisic Acid Binding and Signaling in Human Granulocytes and in Rat Insulinoma Cells. Available at: [Link]
-
PubMed. (n.d.). Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells. Available at: [Link]
-
PMC. (n.d.). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available at: [Link]
-
Patsnap Synapse. (2024). What are PPAR antagonists and how do they work?. Available at: [Link]
-
ACS Publications. (n.d.). Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach | Molecular Pharmaceutics. Available at: [Link]
-
NIH. (n.d.). Peroxisome Proliferator-Activated Receptor γ Is a Target for Halogenated Analogs of Bisphenol A. Available at: [Link]
-
PubMed. (n.d.). Design, synthesis and evaluation of substituted phenylpropanoic acid derivatives as peroxisome proliferator-activated receptor (PPAR) activators: novel human PPARalpha-selective activators. Available at: [Link]
-
PubMed. (n.d.). Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Available at: [Link]
-
MDPI. (n.d.). Role of Peroxisome Proliferator-Activated Receptors (PPARs) in Energy Homeostasis of Dairy Animals: Exploiting Their Modulation through Nutrigenomic Interventions. Available at: [Link]
-
PMC. (n.d.). Selective PPAR-Delta/PPAR-Gamma Activation Improves Cognition in a Model of Alzheimer's Disease. Available at: [Link]
-
PMC. (n.d.). PPARγ signaling and metabolism: the good, the bad and the future. Available at: [Link]
-
PubMed. (n.d.). Evidence for Peroxisome Proliferator-Activated Receptor (PPAR)alpha-independent Peroxisome Proliferation: Effects of PPARgamma/delta-specific Agonists in PPARalpha-null Mice. Available at: [Link]
Sources
- 1. Design, synthesis, and evaluation of a novel series of alpha-substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor (PPAR) alpha/delta dual agonists for the treatment of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New 2-aryloxy-3-phenyl-propanoic acids as peroxisome proliferator-activated receptors alpha/gamma dual agonists with improved potency and reduced adverse effects on skeletal muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of substituted phenylpropanoic acid derivatives as peroxisome proliferator-activated receptor (PPAR) activators: novel human PPARalpha-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minireview: Challenges and Opportunities in Development of PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lanthionine synthetase component C-like protein 2: a new drug target for inflammatory diseases and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Insights into the LANCL2-ABA Binding Mode towards the Evaluation of New LANCL Agonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Elucidating the Mechanism of Action of 2-(3-Bromophenoxy)propanoic Acid
For researchers, scientists, and drug development professionals, the journey from a novel small molecule to a well-characterized therapeutic candidate is both exhilarating and fraught with challenges. A critical milestone in this journey is the precise identification of the compound's mechanism of action (MoA). This guide provides an in-depth, technically-grounded framework for confirming the MoA of 2-(3-Bromophenoxy)propanoic acid, a compound with a currently uncharacterized biological target.
We will navigate this process through a series of logical, evidence-based investigations, comparing its potential activities against well-established pharmacological classes. This guide is structured not as a rigid protocol, but as a decision-making tool, empowering researchers to design and execute a robust MoA confirmation strategy.
Initial Structural Assessment and Hypothesis Generation
The chemical structure of 2-(3-Bromophenoxy)propanoic acid provides the initial clues to its potential biological activity. Its core features—a propanoic acid moiety linked to a substituted phenoxy group—bear resemblance to several classes of pharmacologically active agents. This structural analogy allows us to formulate three primary, testable hypotheses for its mechanism of action.
-
Hypothesis 1: Cyclooxygenase (COX) Inhibition. The arylpropionic acid scaffold is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1][2] These drugs exert their effects by inhibiting COX enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[3]
-
Hypothesis 2: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism. The molecule's structure, with a carboxylic acid head and a lipophilic tail, resembles that of endogenous fatty acids and synthetic PPAR agonists (e.g., fibrates and glitazones).[4] PPARs are nuclear receptors that play crucial roles in regulating lipid and glucose metabolism.[5][6]
-
Hypothesis 3: G-Protein Coupled Receptor (GPCR) Activation. Specifically, the GPR40 (FFAR1) receptor, which is activated by fatty acids to potentiate glucose-stimulated insulin secretion, is a plausible target.[7][8] Several phenylpropanoic acid derivatives have been explored as GPR40 agonists for the treatment of type 2 diabetes.[9]
The following sections will detail a comparative experimental workflow to systematically investigate each of these hypotheses.
Experimental Workflow for MoA Confirmation
A multi-pronged approach is essential for a definitive MoA determination. The following workflow outlines a series of comparative assays designed to test our three hypotheses.
Caption: A logical workflow for the elucidation of 2-(3-Bromophenoxy)propanoic acid's MoA.
Detailed Experimental Protocols and Comparative Data
Hypothesis 1: COX Inhibition
The foundational experiment to test this hypothesis is a direct enzymatic inhibition assay for both COX-1 and COX-2 isoforms. This allows for the determination of potency and selectivity.
Protocol 1: COX-1/COX-2 Enzymatic Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-(3-Bromophenoxy)propanoic acid against recombinant human COX-1 and COX-2 enzymes.
-
Materials: Recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorescent probe for prostaglandin detection, 2-(3-Bromophenoxy)propanoic acid, Ibuprofen (non-selective COX inhibitor control), Celecoxib (COX-2 selective inhibitor control).
-
Procedure:
-
Prepare a dilution series of the test compound and control inhibitors.
-
In a 96-well plate, add the enzyme, a co-factor (e.g., heme), and the test compound/control.
-
Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a specific duration (e.g., 10 minutes).
-
Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method (e.g., ELISA for PGE2).
-
Calculate the percentage of inhibition for each concentration and determine the IC50 values.
-
Comparative Data Table (Hypothetical Results)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 2-(3-Bromophenoxy)propanoic acid | 15.2 | 8.5 | 1.79 |
| Ibuprofen (Control) | 5.1 | 12.3 | 0.41 |
| Celecoxib (Control) | >100 | 0.08 | >1250 |
These hypothetical results would suggest that 2-(3-Bromophenoxy)propanoic acid is a moderately potent, non-selective COX inhibitor.
Hypothesis 2: PPAR Agonism
To assess whether the compound activates PPARs, a cell-based reporter gene assay is the gold standard. This assay measures the ability of a compound to induce the transcription of a gene under the control of a PPAR response element.
Protocol 2: PPARγ Reporter Gene Assay
-
Objective: To determine the half-maximal effective concentration (EC50) of 2-(3-Bromophenoxy)propanoic acid for the activation of PPARγ.
-
Materials: A suitable mammalian cell line (e.g., HEK293T) co-transfected with two plasmids: one expressing the full-length human PPARγ and another containing a luciferase reporter gene driven by a PPAR response element (PPRE). 2-(3-Bromophenoxy)propanoic acid, Rosiglitazone (potent PPARγ agonist control).
-
Procedure:
-
Seed the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a dilution series of the test compound and rosiglitazone.
-
Incubate for 18-24 hours to allow for receptor activation and reporter gene expression.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the fold activation relative to the vehicle control and determine the EC50 values.
-
Comparative Data Table (Hypothetical Results)
| Compound | PPARγ EC50 (µM) | Max Fold Activation |
| 2-(3-Bromophenoxy)propanoic acid | 5.8 | 6.2 |
| Rosiglitazone (Control) | 0.05 | 10.5 |
These hypothetical results would indicate that 2-(3-Bromophenoxy)propanoic acid is a partial agonist of PPARγ.
Hypothesis 3: GPR40 Agonism
Activation of the Gq-coupled GPR40 receptor leads to an increase in intracellular calcium.[10] This can be readily measured using a fluorescent calcium indicator in a high-throughput format.
Protocol 3: GPR40 Calcium Flux Assay
-
Objective: To determine the EC50 of 2-(3-Bromophenoxy)propanoic acid for inducing a calcium response in cells expressing GPR40.
-
Materials: A cell line stably expressing human GPR40 (e.g., CHO-K1), a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), 2-(3-Bromophenoxy)propanoic acid, a known GPR40 agonist (e.g., TAK-875) as a positive control.[7]
-
Procedure:
-
Plate the GPR40-expressing cells in a 96-well plate.
-
Load the cells with the calcium-sensitive dye.
-
Use a fluorescence plate reader (e.g., FLIPR) to measure baseline fluorescence.
-
Add a dilution series of the test compound and TAK-875 to the wells and immediately measure the change in fluorescence over time.
-
Determine the peak fluorescence response for each concentration and calculate EC50 values.
-
Comparative Data Table (Hypothetical Results)
| Compound | GPR40 EC50 (µM) |
| 2-(3-Bromophenoxy)propanoic acid | > 50 |
| TAK-875 (Control) | 0.015 |
These hypothetical results would suggest that 2-(3-Bromophenoxy)propanoic acid is not a direct agonist of the GPR40 receptor.
Navigating Negative Results: Unbiased Target Identification
Should the primary screening assays for our initial hypotheses yield negative results, an unbiased approach to target identification is warranted. This is crucial for discovering novel mechanisms of action.
Caption: Key methodologies for unbiased small molecule target identification.
Drug Affinity Responsive Target Stability (DARTS): This technique leverages the principle that a small molecule binding to its protein target can increase the target's stability and resistance to proteolysis.[11][12] By comparing the protein digestion patterns of a cell lysate in the presence and absence of the compound, one can identify the protected protein target via mass spectrometry. This method is particularly powerful as it does not require chemical modification of the compound.[13]
Conclusion: A Roadmap to Mechanistic Clarity
This guide provides a comprehensive and comparative framework for elucidating the mechanism of action of 2-(3-Bromophenoxy)propanoic acid. By systematically testing plausible hypotheses derived from its chemical structure and comparing its activity to well-characterized drugs, researchers can efficiently narrow down its biological target. The outlined experimental protocols, from initial screening to unbiased target deconvolution, represent a robust and scientifically rigorous approach. Ultimately, this structured investigation will not only confirm the mechanism of action but also pave the way for the future development and therapeutic application of this novel compound.
References
-
PubChem. 2-Phenylpropionic acid. National Center for Biotechnology Information. [Link]
-
Wikipedia. Phenylalanine. [Link]
-
RayBiotech. Human PPAR-gamma Transcription Factor Activity Assay Kit. [Link]
-
Lomenick, B., et al. (2011). Target identification of small molecules: an overview of the current applications in drug discovery. ACS Chemical Biology. [Link]
-
Patel, D. K., et al. (2020). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls. [Link]
-
Wikipedia. Phenylpropanoic acid. [Link]
-
Lin, D. C., et al. (2012). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Journal of the American Chemical Society. [Link]
-
Kandem, S., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules. [Link]
-
Ricken, B., et al. (2023). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. Microorganisms. [Link]
-
Choi, J. H. (2018). Peroxisome proliferator-activated receptor agonists and antagonists: a patent review (2014-present). Expert Opinion on Therapeutic Patents. [Link]
-
Patsnap. What are GPR40 agonists and how do they work?. [Link]
-
Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]
-
INDIGO Biosciences. Human PPARα Reporter Assay Kit. [Link]
-
Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]
-
Wikipedia. Nonsteroidal anti-inflammatory drug. [Link]
-
ION Biosciences. Gαq GPCR assays. [Link]
-
Lazennec, G., et al. (2000). Activation of peroxisome proliferator-activated receptors (PPARs) by their ligands and protein kinase A activators. The Journal of Steroid Biochemistry and Molecular Biology. [Link]
-
Liminal BioSciences. GPR40 Agonist Program. [Link]
-
Ong, S. E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences. [Link]
-
Khan, M., et al. (2022). Peroxisome proliferator-activated receptor gamma and its natural agonists in the treatment of kidney diseases. Frontiers in Pharmacology. [Link]
-
Wikipedia. Propionic acid. [Link]
-
Exposome-Explorer. 2-Phenylpropanoic acid (Compound). [Link]
-
Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American Journal of Medicine. [Link]
-
Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Furlan, A. (2018). Pharmacology - Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). YouTube. [Link]
-
Steneberg, P., et al. (2012). Regulation and mechanism of action of FFAR1/GPR40. The Physiological Society. [Link]
-
PubChem. 2-Phenylpropionic acid, (+)-. National Center for Biotechnology Information. [Link]
-
ResearchGate. How can I assess the activity of the nuclear receptor PPAR gamma?. [Link]
-
Wang, S., et al. (2023). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Antioxidants. [Link]
-
Al-Lahham, S. H., et al. (2021). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. An-Najah Staff. [Link]
-
Kim, H. J., et al. (2007). Therapeutic Potential of Peroxisome Proliferators–Activated Receptor-α/γ Dual Agonist With Alleviation of Endoplasmic Reticulum Stress for the Treatment of Diabetes. Diabetes. [Link]
-
Creative Diagnostics. PPAR Signaling Pathway. [Link]
-
Cleveland Clinic. NSAIDs (Nonsteroidal Anti-Inflammatory Drugs): Uses. [Link]
-
Wold, E. A., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. ACS Pharmacology & Translational Science. [Link]
-
Ge, H., et al. (2014). GPR40: A therapeutic target for mediating insulin secretion (Review). International Journal of Molecular Medicine. [Link]
-
ResearchGate. Identification of Direct Protein Targets of Small Molecules. [Link]
-
Kandem, S., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules. [Link]
-
Di Maria, F., et al. (2026). Temporally Controlled Supramolecular Catalysts with pH-Dependent Activity. Journal of the American Chemical Society. [Link]
-
Wikipedia. Peroxisome proliferator-activated receptor. [Link]
-
PubChem. Propionic Acid. National Center for Biotechnology Information. [Link]
-
Reaction Biology. GPCR Assay Services. [Link]
-
Khom, S., et al. (2020). Therapeutic Potential of Peroxisome Proliferator-Activated Receptor (PPAR) Agonists in Substance Use Disorders: A Synthesis of Preclinical and Human Evidence. International Journal of Molecular Sciences. [Link]
-
Jin, H., et al. (2019). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]
Sources
- 1. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxisome proliferator-activated receptor agonists and antagonists: a patent review (2014-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peroxisome proliferator-activated receptor - Wikipedia [en.wikipedia.org]
- 6. Therapeutic Potential of Peroxisome Proliferator-Activated Receptor (PPAR) Agonists in Substance Use Disorders: A Synthesis of Preclinical and Human Evidence [mdpi.com]
- 7. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 9. International Journal of Molecular Medicine [spandidos-publications.com]
- 10. Liminal BioSciences - GPR40 Agonist Program [liminalbiosciences.com]
- 11. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducible Synthesis of 2-(3-Bromophenoxy)propanoic Acid
For researchers and professionals in drug development, the consistent and reliable synthesis of key intermediates is paramount. 2-(3-Bromophenoxy)propanoic acid is a valuable building block in the synthesis of various pharmacologically active molecules. This guide provides an in-depth, comparative analysis of two plausible synthetic routes to this compound, focusing on reproducibility, potential challenges, and experimental best practices to ensure consistent outcomes.
Introduction: The Importance of a Reliable Synthetic Route
The structural motif of 2-(3-Bromophenoxy)propanoic acid, featuring a substituted phenoxypropanoic acid, is prevalent in a range of biologically active compounds. The reproducibility of its synthesis is critical for ensuring a consistent supply of high-purity material for further research and development, ultimately impacting the reliability of biological data and the efficiency of drug discovery pipelines. This guide will dissect two primary synthetic strategies, offering a rationale for procedural choices and highlighting key parameters for successful and reproducible execution.
Comparative Analysis of Synthetic Strategies
Two primary, logical synthetic pathways to 2-(3-Bromophenoxy)propanoic acid are the Williamson Ether Synthesis and a Nucleophilic Aromatic Substitution (SNAr) approach. While both can theoretically yield the desired product, they present different challenges and considerations regarding reproducibility.
Route 1: The Classic Approach - Williamson Ether Synthesis
This is the most direct and generally more reliable method for constructing the ether linkage in the target molecule. The reaction proceeds via an SN2 mechanism.[1][2]
Reaction Scheme:
(1) 1,3-Dibromobenzene + Ethyl lactate --(Base, Catalyst, Solvent)--> Ethyl 2-(3-bromophenoxy)propanoate (2) Ethyl 2-(3-bromophenoxy)propanoate --(1. NaOH, H2O/EtOH; 2. H+)--> 2-(3-Bromophenoxy)propanoic acid
Caption: Workflow for the Williamson Ether Synthesis of 2-(3-Bromophenoxy)propanoic acid.
Diagram 2: Reaction Mechanisms Comparison
Caption: Comparison of the SN2 and SNAr (Ullmann-type) mechanisms.
Conclusion and Recommendation
For the reproducible synthesis of 2-(3-Bromophenoxy)propanoic acid, the Williamson Ether Synthesis (Route 1) is the superior and recommended method. Its reliance on the well-understood and robust SN2 reaction, coupled with milder reaction conditions and a more straightforward purification process, makes it highly amenable to consistent, high-yield production in a standard laboratory setting. The steps are easy to monitor, and potential side reactions are generally minimal and manageable.
While the Nucleophilic Aromatic Substitution approach (Route 2) is a chemically viable alternative, its dependence on a catalytic system and often harsher conditions introduces more variables that can negatively impact reproducibility. It is a more challenging synthesis to optimize and is likely to result in lower and less consistent yields without significant process development.
For researchers and drug development professionals requiring a reliable source of 2-(3-Bromophenoxy)propanoic acid, focusing on the optimization of the Williamson ether synthesis will provide the most efficient and dependable path to the desired product.
References
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Stereoconvergent Photo-Biocatalytic Cascade to Optically Enriched Amines from Racemic Carboxylic Acids. Journal of the American Chemical Society. [Link]
-
Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
- US Patent 6103931A, Process for preparing (R)-2-bromo-3-phenyl-propionic acid.
-
Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. PubMed. [Link]
-
Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. ResearchGate. [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. [Link]
- Process for the preparation of (r)-2-bromo-3-phenyl-propionic acid.
-
Ullmann condensation. Wikipedia. [Link]
-
Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. [Link]
-
Advancements in Copper-Based Catalysts for Efficient Generation of Reactive Oxygen Species from Peroxymonosulfate. MDPI. [Link]
-
2-(3-Bromophenyl)propanoic acid. PubChem. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). pharmaffiliates.com. [Link]
-
The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
Williamson Ether Synthesis. Utah Tech University. [Link]
-
Regioselective bromination of fused heterocyclic N-oxides. PubMed. [Link]
-
2-BROMOPROPIONIC ACID SYNTHESIS.#ncchem. YouTube. [Link]
-
Progress and prospects in copper-catalyzed C–H functionalization. National Institutes of Health. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
Williamson Ether Synthesis. Edubirdie. [Link]
-
Propionic acid, β-bromo-, methyl ester. Organic Syntheses. [Link]
-
Efficient Copper Catalyzed Multi-component Synthesis of N-acyl amidines via Acyl Nitrenes. ChemRxiv. [Link]
-
Phenylalanine. Wikipedia. [Link]
-
Ligand-promoted, copper nanoparticles catalyzed one-pot synthesis of substituted benzoxazoles from 2-bromoanilines and acyl chlorides. ResearchGate. [Link]
-
Regioselective terminal bromination of fluorinated oligophenylenes. Royal Society of Chemistry. [Link]
-
Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. National Institutes of Health. [Link]
-
2-Amino-3-bromopropanoic acid. PubChem. [Link]
- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
-
2-Bromo-3-phenylpropanoic acid. PubChem. [Link]
Sources
A Comparative Guide to the Validation of Analytical Methods for 2-(3-Bromophenoxy)propanoic Acid Quantification
In the landscape of pharmaceutical development and quality control, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of analytical methodologies for the quantification of 2-(3-Bromophenoxy)propanoic acid, a key chemical entity. We will delve into the validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods, grounded in the principles of scientific integrity and regulatory compliance.
The Critical Role of Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] This process is not a one-time event but a continuous lifecycle, ensuring that the method remains fit-for-purpose throughout its use.[2] This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for selecting and validating an appropriate analytical method for 2-(3-Bromophenoxy)propanoic acid, in alignment with International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[2][3][4]
Physicochemical Properties of 2-(3-Bromophenoxy)propanoic acid
A thorough understanding of the analyte's properties is fundamental to selecting and developing a suitable analytical method.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₂ | [5] |
| Molecular Weight | 229.07 g/mol | [5] |
| IUPAC Name | 2-(3-bromophenyl)propanoic acid | [5] |
| CAS Number | 53086-52-5 | [5] |
Comparative Analysis of Quantification Methodologies
The choice of an analytical technique is a critical decision driven by the required sensitivity, selectivity, and the nature of the sample matrix. Here, we compare three common chromatographic techniques for the quantification of 2-(3-Bromophenoxy)propanoic acid.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds.[6][7][8] For 2-(3-Bromophenoxy)propanoic acid, a reversed-phase HPLC method with UV detection is a cost-effective and robust option.
Principle of Operation: The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The analyte is detected by its absorbance of UV light.
Experimental Considerations:
-
Column Selection: A C18 column is a common starting point for retaining the relatively nonpolar 2-(3-Bromophenoxy)propanoic acid.[7]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase is critical to ensure the carboxylic acid group is in a consistent protonation state, which affects retention and peak shape.[7]
-
Wavelength Selection: The UV detection wavelength should be set at the absorbance maximum of 2-(3-Bromophenoxy)propanoic acid to maximize sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[9][10] For the analysis of 2-(3-Bromophenoxy)propanoic acid, derivatization is often required to increase its volatility and thermal stability.
Principle of Operation: The derivatized analyte is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components are then ionized and detected by a mass spectrometer, providing both quantitative and qualitative information.
Experimental Considerations:
-
Derivatization: Esterification of the carboxylic acid group (e.g., to its methyl or ethyl ester) is a common approach to increase volatility.
-
Column Selection: A nonpolar or medium-polarity column is typically used for the separation of the derivatized analyte.
-
Ionization Mode: Electron Ionization (EI) is a common ionization technique that provides reproducible mass spectra for library matching.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[11][12][13][14] This technique is particularly advantageous for analyzing complex matrices and for achieving low limits of detection.
Principle of Operation: After separation by LC, the analyte is ionized (e.g., by electrospray ionization - ESI) and the precursor ion is selected and fragmented. Specific product ions are then monitored for quantification, providing a high degree of selectivity.
Experimental Considerations:
-
Ionization Source: ESI in negative ion mode is typically suitable for carboxylic acids.
-
MRM Transitions: The selection of specific Multiple Reaction Monitoring (MRM) transitions (precursor ion → product ion) is crucial for selectivity and sensitivity.
-
Derivatization: While not always necessary, derivatization can sometimes enhance ionization efficiency and chromatographic performance.[13][14]
A Framework for Method Validation
A comprehensive validation of an analytical method ensures its reliability for its intended purpose.[1][15][16] The following validation parameters, as outlined by the ICH, are essential.[17]
Caption: A typical workflow for analytical method validation.
Detailed Experimental Protocols for Method Validation
The following protocols are provided as a guide for validating an analytical method for the quantification of 2-(3-Bromophenoxy)propanoic acid.
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1]
Protocol:
-
Prepare a solution of the 2-(3-Bromophenoxy)propanoic acid reference standard.
-
Prepare solutions of known impurities and potential degradation products.
-
Prepare a placebo solution (matrix without the analyte).
-
Spike the placebo solution with the analyte and known impurities.
-
Analyze all solutions using the developed method.
-
Acceptance Criteria: The analyte peak should be well-resolved from all other peaks, and there should be no significant interference at the retention time of the analyte in the placebo chromatogram.
Linearity
Objective: To demonstrate that the analytical results are directly proportional to the concentration of the analyte in the sample.
Protocol:
-
Prepare a series of at least five calibration standards of 2-(3-Bromophenoxy)propanoic acid spanning the expected concentration range.
-
Analyze each standard in triplicate.
-
Plot the average response versus the concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Protocol:
-
Prepare placebo samples spiked with 2-(3-Bromophenoxy)propanoic acid at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare at least three replicates at each concentration level.
-
Analyze the samples and calculate the percent recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (RSD).
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for the combined data from both studies.
-
-
Acceptance Criteria: The RSD for repeatability should be ≤ 2.0%. The RSD for intermediate precision should be ≤ 3.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Protocol:
-
Based on the Standard Deviation of the Response and the Slope:
-
Determine the slope of the calibration curve.
-
Determine the standard deviation of the response (e.g., from the y-intercept of the regression line or from the analysis of multiple blank samples).
-
LOD = 3.3 * (Standard Deviation of the Response) / Slope
-
LOQ = 10 * (Standard Deviation of the Response) / Slope
-
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable accuracy and precision.
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Protocol:
-
Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).
-
Introduce small, deliberate variations to these parameters.
-
Analyze a sample under each of the modified conditions.
-
Evaluate the effect of the changes on the results (e.g., retention time, peak area, resolution).
-
Acceptance Criteria: The results should remain within the acceptance criteria for accuracy and precision.
Performance Comparison of Analytical Methods
The following table provides an illustrative comparison of the expected performance of the three analytical methods for the quantification of 2-(3-Bromophenoxy)propanoic acid.
| Validation Parameter | HPLC-UV | GC-MS (with derivatization) | LC-MS/MS |
| Specificity | Good, dependent on chromatographic resolution | Very good, enhanced by mass spectrometric detection | Excellent, highly selective due to MRM |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (RSD) | ≤ 2.0% | ≤ 5.0% | ≤ 1.0% |
| LOD | ~0.1 µg/mL | ~0.01 µg/mL | ~0.001 µg/mL |
| LOQ | ~0.3 µg/mL | ~0.03 µg/mL | ~0.003 µg/mL |
| Robustness | Generally robust | Can be sensitive to derivatization conditions | Generally robust |
Note: The values presented in this table are illustrative and may vary depending on the specific instrumentation and experimental conditions.
Logical Relationship of Validation Parameters
The validation parameters are interconnected and collectively establish the reliability of the analytical method.
Caption: Interrelationship between key analytical method validation parameters.
Conclusion
The selection of an analytical method for the quantification of 2-(3-Bromophenoxy)propanoic acid should be a well-considered decision based on the specific requirements of the analysis.
-
HPLC-UV is a reliable and cost-effective choice for routine quality control where high sensitivity is not a primary concern.
-
GC-MS offers increased selectivity and sensitivity, particularly when coupled with derivatization, but the additional sample preparation step can introduce variability.
-
LC-MS/MS provides the highest level of sensitivity and selectivity, making it the method of choice for trace-level analysis and for complex sample matrices.
Regardless of the method chosen, a thorough validation according to ICH and FDA guidelines is essential to ensure the generation of accurate and reliable data, thereby supporting the development of safe and effective pharmaceutical products.
References
-
Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. (2019). MDPI. Retrieved from [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia. Retrieved from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2023). Lab Manager. Retrieved from [Link]
-
Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. (2015). ResearchGate. Retrieved from [Link]
-
2-(3-Bromophenyl)propanoic acid. PubChem. Retrieved from [Link]
-
ICH Q2(R2) Validation of analytical procedures. (2022). European Medicines Agency. Retrieved from [Link]
-
Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. (2019). ResearchGate. Retrieved from [Link]
-
An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. (2020). PubMed Central. Retrieved from [Link]
-
A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals. Retrieved from [Link]
-
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2023). ResearchGate. Retrieved from [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. Retrieved from [Link]
-
Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts of Uraria picta Desv. (Fabaceae). (2020). ResearchGate. Retrieved from [Link]
-
Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts. (2020). The Pharma Innovation Journal. Retrieved from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2023). AMSbiopharma. Retrieved from [Link]
-
LC-MS/MS Method Package for Short Chain Fatty Acids. Shimadzu (Europe). Retrieved from [Link]
-
Propanoic acid. NIST WebBook. Retrieved from [Link]
-
2-Bromopropane Method number: 1014. OSHA. Retrieved from [Link]
-
A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. (2021). AIR Unimi. Retrieved from [Link]
-
FDA issues revised guidance for analytical method validation. (2015). ResearchGate. Retrieved from [Link]
- Mass spectrometry assay method for detection and quantitation of organic acid metabolites. Google Patents.
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Retrieved from [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). ICH. Retrieved from [Link]
-
FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. Retrieved from [Link]
-
Validation of Analytical Methods according to the New FDA Guidance. (2017). YouTube. Retrieved from [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. 2-(3-Bromophenyl)propanoic acid | C9H9BrO2 | CID 12797954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LC-MS/MS Method Package for Short Chain Fatty Acids : Shimadzu (Europe) [shimadzu.eu]
- 14. air.unimi.it [air.unimi.it]
- 15. database.ich.org [database.ich.org]
- 16. biopharminternational.com [biopharminternational.com]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Senior Application Scientist's Guide to the Proper Disposal of 2-(3-Bromophenoxy)propanoic Acid
As researchers and developers at the forefront of science, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of specialized chemical reagents like 2-(3-Bromophenoxy)propanoic acid demand a meticulous, informed approach. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in regulatory standards and field-proven best practices. The causality behind each procedural step is explained to ensure a culture of safety and compliance within your laboratory.
Hazard Identification: The Foundation of Safe Disposal
Understanding the intrinsic hazards of a compound is the first principle of its safe management. 2-(3-Bromophenoxy)propanoic acid is a halogenated organic compound with a specific hazard profile that dictates all subsequent handling and disposal protocols. Its primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.
Table 1: GHS Hazard Summary for 2-(3-Bromophenoxy)propanoic acid
| Hazard Class | GHS Category | Hazard Statement | Source |
|---|---|---|---|
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed | [1] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation | [1][2] |
| Serious eye damage/eye irritation | Category 2 / 2A | H319: Causes serious eye irritation | [1][2] |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |[1][2] |
The presence of a carbon-bromine bond classifies this compound as a halogenated organic acid . This classification is paramount for waste segregation, as disposal methods for halogenated waste are distinct and more stringent than for non-halogenated waste streams[3][4].
Pre-Disposal Operations: Personal Protective Equipment (PPE) & Handling
Before waste is even generated, safety protocols must be in effect. The hazards identified above directly inform the required PPE and handling procedures.
Mandatory PPE Ensemble
-
Eye Protection : Wear ANSI-rated safety glasses with side shields or, preferably, chemical splash goggles. The serious eye irritation risk (H319) makes this non-negotiable[2].
-
Hand Protection : Use chemically resistant gloves, such as nitrile gloves. Inspect them for integrity before each use[5].
-
Body Protection : A standard laboratory coat is required to prevent skin contact[6].
-
Respiratory Protection : All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood to mitigate the risk of respiratory irritation (H335)[2][5]. If a fume hood is not available, a respirator with a particle filter may be required; consult your institution's EHS department.
Safe Handling Protocol
-
Designate an Area : Conduct all work with 2-(3-Bromophenoxy)propanoic acid in a designated, well-ventilated area, preferably a chemical fume hood[2][5].
-
Prevent Dust Formation : When handling the solid material, use techniques that minimize dust generation. Avoid dry sweeping of spills[6].
-
Avoid Contact : Do not allow the chemical to come into contact with skin, eyes, or clothing[7].
-
Hygiene : Wash hands and any exposed skin thoroughly after handling the material, even if gloves were worn[6][8]. Do not eat, drink, or smoke in the laboratory area[6][9].
Waste Segregation & Containerization: A Critical Step
Proper segregation is the cornerstone of a compliant and cost-effective waste management program. Mixing waste streams can create dangerous chemical reactions and always results in the entire mixture being treated to the highest hazard level, significantly increasing disposal costs.
Protocol for Waste Containerization
-
Select the Correct Waste Stream : All waste containing 2-(3-Bromophenoxy)propanoic acid must be designated as Halogenated Organic Waste . This applies to the pure compound, contaminated materials (e.g., weigh boats, gloves), and solutions.
-
Choose a Compatible Container :
-
Solids : Use a clearly labeled, sealable, and durable container (e.g., a wide-mouth polyethylene jar) designated for solid halogenated organic waste.
-
Liquids : If the compound is in a solvent, use a designated, sealed, and vented container for liquid halogenated organic waste.
-
-
Labeling : The container must be labeled clearly with the words "Hazardous Waste " as soon as the first drop of waste is added[3]. The label must also include the full chemical name(s) of the contents.
-
Closure : Keep the waste container closed at all times except when actively adding waste[4]. This prevents the release of vapors and protects against spills.
-
Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) until it is collected by your institution's Environmental Health & Safety (EHS) department.
Spill Management Protocol
Accidents can happen, and a prepared response is essential.
For a Minor Spill (Solid, <1 gram)
-
Alert Personnel : Inform others in the immediate area.
-
Don PPE : Ensure you are wearing the full PPE ensemble described in Section 2.
-
Containment : Gently cover the spill with an absorbent material to prevent further spread.
-
Cleanup : Carefully sweep or scoop the material and absorbent into a designated hazardous waste container[6]. Do not use a standard vacuum cleaner .
-
Decontamination : Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as halogenated organic waste.
-
Report : Notify your lab supervisor and EHS department of the spill.
For a Major Spill
-
Evacuate : Immediately evacuate the area.
-
Alert : Notify your colleagues, activate the nearest fire alarm if necessary, and call your institution's emergency EHS number.
-
Secure : Prevent entry into the affected area.
-
Await Professionals : Do not attempt to clean up a large spill yourself. Allow the trained emergency response team to manage the incident.
The Final Disposal Pathway: A Self-Validating System
The ultimate disposal of 2-(3-Bromophenoxy)propanoic acid must be conducted by licensed professionals through your institution's EHS program. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain [2][10]. The following diagram illustrates the decision-making workflow for proper disposal.
Sources
- 1. 2-(3-Bromophenyl)propanoic acid | C9H9BrO2 | CID 12797954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. canbipharm.com [canbipharm.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.ca [fishersci.ca]
- 8. kscl.co.in [kscl.co.in]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. afgsci.com [afgsci.com]
Personal protective equipment for handling 2-(3-Bromophenoxy)propanoic acid
Anticipated Hazard Profile of 2-(3-Bromophenoxy)propanoic acid
Based on data from closely related brominated aromatic compounds, 2-(3-Bromophenoxy)propanoic acid should be handled as a hazardous substance.[1] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The Globally Harmonized System (GHS) classifications for analogous compounds are summarized below, forming the basis of our personal protective equipment (PPE) recommendations.[2][3]
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[2][3][4] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[2][3] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[2][3] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[2][3] |
These classifications necessitate a multi-faceted PPE strategy to create a reliable barrier between you and the chemical, mitigating the risk of exposure.
Core Personal Protective Equipment (PPE) Protocol
The foundation of safe chemical handling lies in the consistent and correct use of PPE. This is not merely a checklist but a system designed to protect you from specific, identified hazards.
Eye and Face Protection
-
Rationale: The carboxylic acid functionality, combined with the potential for fine dust particles, presents a significant risk of serious eye irritation or damage.[3][5] Standard safety glasses do not provide a sufficient seal against dust or splashes.
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling the solid compound or its solutions.[6]
-
Enhanced Protection: When there is a heightened risk of splashing (e.g., during heating, pressure reactions, or handling larger quantities), a full-face shield should be worn in addition to chemical splash goggles. The face shield provides a secondary layer of protection for the entire face.[7]
Skin and Body Protection
-
Rationale: As a known skin irritant, direct contact with 2-(3-Bromophenoxy)propanoic acid must be avoided.[3][5] A comprehensive approach to skin protection is therefore essential.
-
Gloves:
-
Selection: Chemical-resistant nitrile gloves are the standard recommendation for incidental contact.[8] Always inspect gloves for tears or punctures before use.[6]
-
Technique: Double-gloving can be an effective strategy when handling higher concentrations or for prolonged procedures. Should a spill occur on your glove, remove it immediately using the proper technique to avoid contaminating your skin, and wash your hands thoroughly.[6]
-
-
Laboratory Coat: A flame-resistant lab coat that fits properly is mandatory. It should be fully buttoned to provide maximum coverage of street clothes and skin.
-
Additional Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.
Respiratory Protection
-
Rationale: The compound is predicted to cause respiratory tract irritation.[2][3] Fine powders can easily become airborne, especially during weighing and transferring operations.
-
Engineering Controls (Primary): The first and most effective line of defense is to handle this compound within a certified chemical fume hood.[9] This engineering control is designed to capture and vent dust and vapors away from your breathing zone.
-
Respiratory PPE (Secondary): If engineering controls are not feasible or as a supplementary measure during large-scale transfers or spill clean-up, respiratory protection is required. A NIOSH-approved N95 particulate respirator is suitable for protection against dust.[10] For situations involving potential vapors from solutions, a half-mask respirator with organic vapor cartridges may be necessary.[10]
Task-Specific PPE Requirements
The level of PPE should be commensurate with the risk associated with a specific task.
| Task | Minimum Required PPE |
| Weighing and Aliquoting (Solid) | Chemical splash goggles, nitrile gloves, lab coat. All operations must be performed in a chemical fume hood or an enclosure with appropriate exhaust ventilation. |
| Solution Preparation | Chemical splash goggles, nitrile gloves, lab coat. A face shield is recommended if splashing is likely. |
| Running Reactions and Work-up | Chemical splash goggles (face shield recommended), nitrile gloves, lab coat. |
| Handling Spills | N95 respirator (or higher), chemical splash goggles, face shield, heavy-duty nitrile or butyl rubber gloves, disposable coveralls. |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE when working with 2-(3-Bromophenoxy)propanoic acid.
Caption: PPE selection workflow based on task-specific hazards.
Operational and Disposal Plans
Step-by-Step PPE Donning and Doffing Procedure
-
Donning (Putting On):
-
Put on your lab coat and ensure it is fully buttoned.
-
Put on your respiratory protection (if required).
-
Put on your chemical splash goggles (and face shield if required).
-
Wash your hands.
-
Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.
-
-
Doffing (Taking Off):
-
Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.
-
Remove your lab coat, turning it inside out as you remove it.
-
Wash your hands thoroughly.
-
Remove your face shield and goggles.
-
Remove your respirator (if worn).
-
Wash your hands again with soap and water.
-
Spill and Disposal Plan
-
Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (including respiratory protection), gently cover the spill with an inert absorbent material like sand or vermiculite. Do not sweep the dry powder.
-
Carefully scoop the mixture into a labeled, sealable container for hazardous waste.
-
Clean the spill area with a damp cloth, and place the cloth in the waste container.
-
-
Waste Disposal:
-
All waste containing 2-(3-Bromophenoxy)propanoic acid, including contaminated consumables, must be disposed of as hazardous chemical waste.[11]
-
Due to its bromine content, it should be segregated into a "Halogenated Organic Waste" container.[12] This is crucial because halogenated compounds require specific incineration conditions to prevent the formation of toxic byproducts.[12] Do not pour this waste down the drain.[13]
-
References
-
PubChem. (n.d.). 3-(3-bromophenyl)propanoic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
3M. (n.d.). Worker Personal Protective Equipment (PPE) Tips for Peracetic Acid Use in Pharmaceutical Manufacturing Industry. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Propionic acid. Retrieved from [Link]
-
Providence College Environmental Health and Safety. (n.d.). Bromine in orgo lab SOP. Retrieved from [Link]
-
Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. Retrieved from [Link]
-
Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
-
TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet for 3-Bromopropionic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-(3-Bromophenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. Retrieved from [Link]
-
ICL Group. (n.d.). Bromine Safety Handbook. Retrieved from [Link]
-
PubMed. (2005). Nonspecific interactions of a carboxylate-substituted PPE with proteins. A cautionary tale for biosensor applications. National Library of Medicine. Retrieved from [Link]
Sources
- 1. icl-group-sustainability.com [icl-group-sustainability.com]
- 2. 3-(3-bromophenyl)propanoic Acid | C9H9BrO2 | CID 2063862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(3-Bromophenyl)propanoic acid | C9H9BrO2 | CID 12797954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. ehs.providence.edu [ehs.providence.edu]
- 7. dollycorporation.com [dollycorporation.com]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. LCSS: BROMINE [web.stanford.edu]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. scienceready.com.au [scienceready.com.au]
- 13. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
